2-Amino-2-ethyloctanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-2-ethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBJUCYPZSRVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921495 | |
| Record name | 2-Amino-2-ethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114781-07-6 | |
| Record name | 2-Amino-2-ethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-2-ethyloctanoic acid CAS 114781-07-6 properties
This guide serves as an authoritative technical monograph on 2-Amino-2-ethyloctanoic acid (CAS 114781-07-6) . It is designed for medicinal chemists and process scientists requiring precise physicochemical data, synthesis pathways, and application logic for peptidomimetic drug design.
CAS: 114781-07-6 | Formula: C
Executive Summary
This compound is a lipophilic,
In drug discovery, this molecule is utilized primarily to:
-
Induce Conformational Constraint: The quaternary
-carbon restricts rotation around and torsion angles, stabilizing helical secondary structures (e.g., -helices) in peptides. -
Block Proteolysis: The absence of an
-proton renders the adjacent amide bond highly resistant to enzymatic hydrolysis by standard proteases. -
Modulate Lipophilicity: The C6 (hexyl) and C2 (ethyl) alkyl chains significantly increase
, enhancing membrane permeability and blood-brain barrier (BBB) penetration relative to standard amino acids.
Physicochemical Profile
The following data aggregates predicted and experimental values for the racemic compound.
| Property | Value | Context/Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage. |
| Boiling Point | 294.8 ± 23.0 °C | Predicted at 760 mmHg. |
| Density | 0.975 ± 0.06 g/cm³ | High packing density due to alkyl stacking. |
| pKa (Carboxyl) | 2.30 – 2.60 | Acidic strength comparable to Leucine. |
| pKa (Amino) | 9.60 – 9.80 | Typical for |
| LogP | ~3.2 | Highly lipophilic; suitable for hydrophobic pockets. |
| Solubility | DMSO, Methanol, Dilute Acid | Poorly soluble in neutral water; soluble in acidic buffers. |
Synthesis & Manufacturing Methodologies
Retrosynthetic Logic
The quaternary center poses a steric challenge. Standard alkylation of glycine equivalents often fails to introduce the second alkyl group efficiently due to steric hindrance. Therefore, the Bucherer-Bergs reaction starting from the corresponding ketone (3-nonanone) is the preferred industrial route for the racemate.
Route A: Bucherer-Bergs Synthesis (Racemic)
This self-validating protocol ensures the correct carbon skeleton by utilizing 3-nonanone (ethyl hexyl ketone) as the unambiguous starting material.
Step-by-Step Protocol:
-
Hydantoin Formation:
-
Reagents: 3-Nonanone (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Conditions: Reflux at 60–70°C for 24–48 hours in a sealed vessel.
-
Mechanism: The ketone condenses with ammonia and cyanide to form an amino-nitrile intermediate, which cyclizes with
(from carbonate) to form 5-ethyl-5-hexylhydantoin. -
Checkpoint: Monitor disappearance of ketone peak via GC-MS.
-
-
Alkaline Hydrolysis:
-
Reagents: 5-Ethyl-5-hexylhydantoin, NaOH (3M aq).
-
Conditions: Autoclave or high-pressure reflux at 150°C for 12 hours. Note: Steric bulk requires harsh hydrolysis conditions.
-
Workup: Neutralize with HCl to pH 6.0 (isoelectric point) to precipitate the free amino acid.
-
-
Purification:
-
Recrystallization from water/ethanol or purification via cation-exchange resin (Dowex 50W) to remove inorganic salts.
-
Route B: Asymmetric Synthesis (Enantioselective)
For applications requiring the pure (S)- or (R)-enantiomer (e.g., CAS 114781-18-9 for the R-isomer), Phase Transfer Catalysis (PTC) is employed.
-
Substrate: Aldimine of Glycine tert-butyl ester.
-
Catalyst: Chiral quaternary ammonium salt (Maruoka Catalyst).
-
Electrophiles: Ethyl iodide followed by Hexyl iodide (or vice versa).
-
Logic: The catalyst creates a chiral pocket, directing the incoming alkyl halide to a specific face of the enolate.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway via the Bucherer-Bergs reaction, favored for its scalability and cost-efficiency.
Applications in Drug Discovery[2][3][4][5]
Peptidomimetics & Helix Stabilization
This compound acts as a "helix inducer." In native peptides, the rotation around the N-C
-
Mechanism: The geminal disubstitution (Ethyl/Hexyl) creates severe steric clashes if the backbone attempts to adopt extended conformations (
-sheet). -
Result: The backbone is thermodynamically forced into a helical twist (typically
or -helix) to relieve steric strain. This is critical for mimicking protein-protein interaction domains.
Metabolic Stability (The "Umbrella Effect")
Peptide drugs often fail due to rapid degradation by peptidases.
-
Problem: Proteases typically require an accessible hydrogen atom on the
-carbon to initiate the transition state for hydrolysis. -
Solution: By replacing the
-proton with an ethyl group, this compound renders the adjacent peptide bond sterically inaccessible ("occluded") to enzymes like chymotrypsin or elastase.
Structure-Activity Relationship (SAR) Logic
Figure 2: Mechanistic impact of structural features on pharmacological properties.
Analytical Characterization
To validate the identity of CAS 114781-07-6, the following analytical signatures are diagnostic.
NMR Spectroscopy ( H)
-
Absence of
-H: The most distinct feature is the lack of a signal around 3.5–4.5 ppm (typical for -H). -
Ethyl Group: Look for a triplet (methyl) and a quartet (methylene) distinct from the hexyl chain.
-
ppm (t, 3H, Ethyl-CH
) -
ppm (m, 2H, Ethyl-CH
, diastereotopic splitting possible).
-
ppm (t, 3H, Ethyl-CH
-
Hexyl Chain: A cluster of multiplets (1.2–1.4 ppm) and a terminal triplet (~0.9 ppm).
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): Expect a peak at
. -
Fragmentation: Loss of carboxyl group (M-45) and characteristic cleavage of the alkyl chains.
Handling & Safety
-
GHS Classification: Warning.[2]
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]
-
Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent oxidative yellowing of the amine.
References
-
PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Tanaka, K., et al. (2021). Small-molecule drugs derived from amino acids and related compounds. Chirality, 33(12), 834-880. (Contextual grounding on AA-derived pharmaceuticals).
-
O'Connor, K., et al. (2017).[3] Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide. Applied Microbiology and Biotechnology. (Reference for bio-activity of octanoic acid derivatives).
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to α-Ethyl-α-Aminocaprylic Acid: Nomenclature, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-ethyl-α-aminocaprylic acid, a non-proteinogenic α,α-disubstituted amino acid. While direct literature on this specific molecule is sparse, this document extrapolates its nomenclature, physicochemical properties, and potential synthetic pathways based on established chemical principles and data from closely related structural analogs. This guide serves as a foundational resource for researchers interested in the unique conformational constraints and potential pharmacological applications of this class of amino acids.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids represent a pivotal class of unnatural amino acids that have garnered significant attention in medicinal chemistry and peptide design. The introduction of a second substituent on the α-carbon atom imparts significant conformational rigidity to the peptide backbone. This structural constraint can lead to the formation of stable secondary structures, such as helices and turns, even in short peptide sequences. Furthermore, the steric hindrance provided by the disubstitution offers enhanced resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
This guide focuses on the specific, yet lesser-known, α-ethyl-α-aminocaprylic acid. By providing a thorough analysis of its presumed chemical identity and properties, we aim to equip researchers with the foundational knowledge required to explore its potential in novel drug discovery and development.
Nomenclature and Identification
A systematic approach to naming and identifying α-ethyl-α-aminocaprylic acid is crucial for unambiguous scientific communication.
Systematic and Common Names
-
Systematic IUPAC Name: The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-amino-2-ethyloctanoic acid . This name clearly indicates an eight-carbon carboxylic acid (octanoic acid) with an amino group and an ethyl group both attached to the second carbon (the α-carbon).
-
Common Name: The name α-ethyl-α-aminocaprylic acid is derived from the common name of the parent carboxylic acid, caprylic acid (the common name for octanoic acid). The 'α' locants specify that both the ethyl and amino groups are attached to the carbon adjacent to the carboxyl group.
Chemical Identifiers
Due to the limited specific literature on this compound, a dedicated CAS Registry Number has not been identified. However, for the closely related parent compound, 2-aminooctanoic acid (α-aminocaprylic acid) , the following identifiers are well-established:
| Identifier | Value |
| CAS Registry Number | 644-90-6[1][2] |
| Molecular Formula | C8H17NO2[1][2] |
| Molecular Weight | 159.23 g/mol [2] |
For the putative This compound , the molecular formula would be C10H21NO2 and the molecular weight would be 187.28 g/mol .
Physicochemical Properties: An Extrapolated View
The physical and chemical properties of α-ethyl-α-aminocaprylic acid can be inferred from its structure and by comparison with related compounds like 2-aminooctanoic acid and other α,α-disubstituted amino acids.
Structural Features
The key structural feature of this compound is its chiral α-carbon, which is a quaternary center. This imparts significant steric bulk and conformational constraint.
Figure 1: 2D Representation of this compound.
Predicted Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a white crystalline solid at room temperature. | Based on the properties of similar amino acids like 2-aminooctanoic acid.[2] |
| Solubility | Sparingly soluble in water, with solubility influenced by pH. More soluble in acidic and alkaline solutions. Soluble in organic solvents like methanol. | The long alkyl chain imparts hydrophobicity, while the amino and carboxyl groups provide hydrophilicity and pH-dependent charge. |
| Acidity (pKa) | The pKa of the carboxylic acid group is expected to be around 2-3, and the pKa of the amino group is expected to be around 9-10. | These are typical pKa values for α-amino acids. |
| Chirality | The α-carbon is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S). | The presence of four different substituents on the α-carbon results in chirality. |
Synthesis Strategies
The synthesis of α-ethyl-α-aminocaprylic acid can be approached through established methods for creating α,α-disubstituted amino acids. The Strecker and Bucherer-Bergs syntheses are two common and adaptable methods.
Modified Strecker Synthesis
This method involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis.
Figure 2: General workflow for a modified Strecker synthesis.
Experimental Protocol Outline:
-
Aminonitrile Formation: Octan-2-one is treated with ammonium chloride and potassium cyanide in a suitable solvent system (e.g., aqueous ethanol). The reaction mixture is stirred, typically at room temperature, until the formation of the α-aminonitrile is complete.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, usually under acidic conditions (e.g., by heating with concentrated hydrochloric acid). This step converts the nitrile group into a carboxylic acid.
-
Purification: The final product, racemic this compound, is isolated and purified, often by crystallization or chromatography.
Bucherer-Bergs Synthesis
This is a one-pot synthesis that produces a hydantoin intermediate, which is subsequently hydrolyzed.
Figure 3: General workflow for the Bucherer-Bergs synthesis.
Experimental Protocol Outline:
-
Hydantoin Formation: Octan-2-one is heated with ammonium carbonate and potassium cyanide in a solvent such as aqueous ethanol. This reaction forms a spiro-hydantoin intermediate.
-
Hydrolysis: The hydantoin is then hydrolyzed to the amino acid. This is typically a two-step process involving heating with a base (e.g., barium hydroxide) followed by acidification.
-
Isolation: The product is isolated from the reaction mixture after neutralization and removal of inorganic salts.
Potential Applications in Research and Drug Development
While specific applications for α-ethyl-α-aminocaprylic acid have not been documented, its structural characteristics suggest several promising areas of investigation:
-
Peptidomimetics: Incorporation of this amino acid into peptide sequences could lead to peptides with enhanced proteolytic stability and well-defined secondary structures. This is particularly relevant for the development of peptide-based drugs with improved oral bioavailability and longer half-lives.
-
Asymmetric Catalysis: Chiral derivatives of α-ethyl-α-aminocaprylic acid could serve as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
-
Pharmacological Probes: The unique conformational properties of this amino acid could be exploited to design probes for studying protein-protein interactions or enzyme active sites.
Conclusion
α-Ethyl-α-aminocaprylic acid, or this compound, represents an intriguing yet underexplored member of the α,α-disubstituted amino acid family. While direct experimental data is limited, this guide has provided a comprehensive theoretical framework for its nomenclature, properties, and synthesis. By leveraging knowledge of related compounds, researchers can confidently approach the synthesis and investigation of this molecule. Its inherent conformational rigidity and potential for enhancing peptide stability make it a compelling target for future research in medicinal chemistry and materials science.
References
-
Wikipedia. (2023, December 29). Caprylic acid. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). alpha-Amino-2-ethylbutanoic acid. Retrieved February 9, 2026, from [Link]
-
NIST. (n.d.). dl-2-Aminocaprylic acid. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023, October 21). Ethyl octanoate. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminooctanoic acid. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 8-Aminooctanoic acid. Retrieved February 9, 2026, from [Link]
-
mzCloud. (n.d.). DL-α-Aminocaprylic acid. Retrieved February 9, 2026, from [Link]
Sources
An In-depth Technical Guide to Non-Proteinogenic α,α-Disubstituted Amino Acids: Synthesis, Properties, and Applications
Abstract
Non-proteinogenic α,α-disubstituted amino acids (dAAs) represent a pivotal class of synthetic building blocks that have profoundly impacted peptide science and medicinal chemistry. By replacing the α-hydrogen atom of a standard amino acid with a second substituent, these molecules introduce unique structural constraints that confer remarkable properties, including enhanced proteolytic stability and the ability to induce specific, predictable secondary structures in peptides.[1][2][3] This guide provides a comprehensive overview of the core principles of dAAs, from their fundamental physicochemical properties and classification to prevalent synthetic strategies. We delve into the causality behind their conformational effects and explore their applications in the rational design of peptidomimetics, therapeutic peptides, and other bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile scaffold.
Introduction: The Significance of α,α-Disubstitution
The 22 proteinogenic amino acids, encoded by the genome, form the fundamental basis of protein structure and function.[4] However, nature and science have expanded this alphabet to include hundreds of non-proteinogenic amino acids, which serve roles as metabolic intermediates, signaling molecules, and components of natural products.[4][5] Among the most impactful synthetic variants are the α,α-disubstituted amino acids (dAAs).
An α-amino acid is structurally defined by a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group).[6] The defining feature of an α,α-disubstituted amino acid is the replacement of this α-hydrogen with a second, non-hydrogen substituent.[1][2] This seemingly simple modification creates a quaternary α-carbon, a change that imposes profound and highly valuable stereochemical consequences.
The primary advantages stemming from this disubstitution are:
-
Conformational Rigidity : The presence of two substituents at the α-carbon severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1][7]
-
Secondary Structure Induction : This conformational restriction allows dAAs to act as potent inducers of specific secondary structures, such as helices and turns, within a peptide sequence.[2][3][7]
-
Proteolytic Resistance : The steric bulk at the α-carbon shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly enhancing the in vivo stability and half-life of dAA-containing peptides.[3]
These properties make dAAs indispensable tools for transforming metabolically labile bioactive peptides into robust drug candidates.[8][9]
Caption: Conceptual diagram of how dAAs restrict Ramachandran space.
Synthetic Strategies: Constructing the Quaternary α-Carbon
The synthesis of α,α-disubstituted amino acids presents a significant challenge due to the steric hindrance involved in creating the quaternary α-carbon center. [8][9]Nevertheless, several robust methodologies have been developed. Recent advancements focus on synergistic catalysis, photoredox catalysis, and metal-free approaches to improve efficiency and enantioselectivity. [8] A common and scalable approach involves the dialkylation of a glycine or cyanoacetate precursor. The following outlines a general, multi-step workflow.
Caption: A generalized workflow for the synthesis of α,α-disubstituted amino acids.
Protocol Example: Synthesis of an α,α-Dialkylated β-Amino Amide Precursor
This protocol is adapted from a robust methodology for preparing α,α-disubstituted β-amino amides, which are valuable building blocks for antimicrobial peptides. [10]This specific example focuses on the key dialkylation and subsequent aminolysis steps.
Objective: To synthesize a dialkylated cyanoacetamide intermediate, a precursor to the final dAA derivative.
Materials:
-
Methyl cyanoacetate
-
Alkyl halide (e.g., Benzyl bromide, R1-X)
-
Second alkyl halide (R2-X)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN), anhydrous
-
Ethylenediamine
-
Methanol (MeOH)
-
Round-bottom flasks, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Methodology:
Part A: Dialkylation of Methyl Cyanoacetate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methyl cyanoacetate (1.0 eq) and anhydrous acetonitrile.
-
First Alkylation: Cool the solution to 0°C. Add DBU (1.1 eq) dropwise, followed by the first alkyl halide (R1-X, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Second Alkylation: Upon completion of the first step, add a second portion of DBU (1.2 eq), followed by the second alkyl halide (R2-X, 1.2 eq). Stir at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: The crude product should be purified by column chromatography. Characterize the dialkylated ester by ¹H NMR and ¹³C NMR to confirm the successful addition of both R1 and R2 groups.
Part B: Aminolysis of the Ester
-
Reaction: Dissolve the purified dialkylated ester from Part A in methanol. Add ethylenediamine (2.0-3.0 eq).
-
Stirring: Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by the disappearance of the ester starting material on TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylenediamine.
-
Purification: The resulting crude cyanoacetamide can often be purified by recrystallization from a suitable solvent like methanol. [10]5. Validation: Confirm the structure of the amide product via NMR and Mass Spectrometry. This intermediate is now ready for the final chemoselective reduction of the nitrile group to yield the target α,α-disubstituted β-amino amide. [10] Causality and Trustworthiness: This protocol relies on the strong, non-nucleophilic base DBU to efficiently deprotonate the acidic α-carbon of the cyanoacetate for sequential alkylation. The aminolysis step is a standard and reliable method for converting the methyl ester to the desired amide. Each step includes a validation checkpoint (TLC, NMR) to ensure the reaction has proceeded as expected before continuing, creating a self-validating workflow.
Applications in Drug Discovery and Biotechnology
The unique properties of dAAs have made them powerful tools in the development of next-generation therapeutics and research agents.
-
Peptidomimetic Therapeutics: By incorporating dAAs, short-lived peptide hormones and enzyme inhibitors can be converted into drug candidates with improved stability and bioavailability. [7]They are crucial for locking a peptide into its biologically active conformation, thereby enhancing potency and receptor selectivity.
-
Antimicrobial and Anticancer Peptides: Naturally occurring antimicrobial peptides (AMPs) are promising therapeutic leads but often suffer from poor stability. [10]Introducing dAAs can protect these peptides from degradation while maintaining or even enhancing their amphipathic structure, which is critical for their membrane-disrupting mechanism of action. [10]* Cell-Penetrating Peptides (CPPs): CPPs are used to deliver therapeutic cargo (like DNA, siRNA, or proteins) into cells. Incorporating cyclic dAAs, such as Ac₅c, into arginine-rich peptides has been shown to be an effective strategy for designing novel CPPs with significantly enhanced cell permeability and improved solubility. [11]* De Novo Peptide Discovery: Recent advancements have enabled the ribosomal incorporation of certain achiral dAAs into peptide libraries. [3]This allows for the high-throughput screening of massive libraries (>10¹²) to discover novel, proteolytically stable α-helical peptides that can act as potent inhibitors of protein-protein interactions (PPIs), a challenging but highly valuable target class in drug discovery. [3]
Conclusion
Non-proteinogenic α,α-disubstituted amino acids are far more than simple curiosities; they are enabling tools that provide rational, predictable control over peptide structure and function. The ability to rigidly define backbone conformation and impart resistance to enzymatic degradation addresses two of the most significant challenges in peptide-based drug development. As synthetic methodologies continue to advance, offering ever-greater access to novel and complex dAA structures, their role in medicinal chemistry, chemical biology, and materials science is set to expand even further, paving the way for new classes of highly stable and potent bioactive molecules.
References
-
Non-proteinogenic amino acids - Wikipedia. [Link]
-
Category:Non-proteinogenic amino acids - Wikipedia. [Link]
-
Non-proteinogenic amino acids - Grokipedia. [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. [Link]
-
Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups | ACS Biomaterials Science & Engineering. [Link]
-
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. [Link]
-
Efficient and scalable synthesis of α,α-disubstituted β-amino amides - RSC Publishing. [Link]
-
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos - MDPI. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed. [Link]
-
(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. [Link]
-
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors | Journal of the American Chemical Society. [Link]
-
Conformational Properties of α-Amino Acids Disubstituted at the α-Carbon | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42 - Books. [Link]
-
All About Amino Acids - JPT Peptide Technologies. [Link]
-
Alpha Amino Acids | Overview & Research Examples - Perlego. [Link]
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. perlego.com [perlego.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Solubility Profiling of 2-Amino-2-Ethyloctanoic Acid: A Technical Guide
Executive Summary
2-amino-2-ethyloctanoic acid (AEOA) represents a specific class of
This guide addresses the dichotomy of AEOA: it is too lipophilic for pure aqueous buffers but too zwitterionic for non-polar organic solvents. Successful handling requires a "State-Switching" strategy—manipulating the protonation state to target specific solvent classes. This document details the physicochemical rationale, predictive solubility data, and validated protocols for experimental determination.
Physicochemical Profile & Solubility Mechanism[1][2][3]
To master the solubility of AEOA, one must understand the competition between its lipophilic side chains and its polar core.
Structural Analysis
-
Core: The
-amino and -carboxylic acid groups form a zwitterion ( ) at neutral pH. This creates strong intermolecular electrostatic bonds (lattice energy), which are the primary barrier to organic solubility. -
Steric Bulk: The quaternary
-carbon (substituted with both an ethyl and a hexyl chain) creates steric hindrance. This disrupts the packing efficiency compared to linear analogs (like 2-aminooctanoic acid), potentially lowering the melting point and slightly improving solubility in polar organics. -
Lipophilic Domain: The hexyl (
) tail and ethyl group provide a significant hydrophobic surface area, increasing affinity for alcohols and chlorinated solvents only if the zwitterionic charge is masked.
Predicted Solubility Matrix
Note: Exact solubility values vary by enantiomeric purity and polymorph. The table below represents predictive trends based on structural analogs (e.g.,
| Solvent Class | Specific Solvent | Predicted Solubility (Free Zwitterion) | Predicted Solubility (HCl Salt) | Predicted Solubility (Protected - e.g., Boc/Fmoc) |
| Polar Protic | Water (pH 7) | Low to Moderate (< 20 mg/mL) | High | N/A (Insoluble) |
| Polar Protic | Methanol / Ethanol | Moderate | High | High |
| Polar Aprotic | DMSO / DMF | High | High | High |
| Chlorinated | Dichloromethane (DCM) | Very Low (< 1 mg/mL) | Moderate to High | Very High |
| Ethers | THF / Diethyl Ether | Insoluble | Low | High |
| Hydrocarbons | Hexane / Heptane | Insoluble | Insoluble | Moderate |
Solubilization Strategies: The "State-Switching" Approach
The most common error in handling AEOA is attempting to dissolve the free zwitterion in reaction solvents (like DCM or THF) without modification. You must alter the ionization state.
Acidic Solubilization (Cationic Switch)
By adding 1 equivalent of strong acid (e.g., HCl, TFA), you protonate the carboxylate, breaking the zwitterionic lattice.
-
Mechanism:
-
Result: The molecule becomes an ionic salt but with a protonated carboxylic acid. This form is highly soluble in lower alcohols (MeOH) and often surprisingly soluble in DCM/Chloroform due to the lipophilic tail "dragging" the ion pair into solution.
Basic Solubilization (Anionic Switch)
-
Mechanism:
-
Result: Soluble in aqueous base and polar organic mixtures (e.g., THF/Water). Less useful for anhydrous organic reactions but critical for extraction/workup.
Hydrophobic Derivatization (Neutral Switch)
For peptide synthesis or medicinal chemistry, masking both termini (e.g., Boc-AEOA-OH or AEOA-OMe) renders the molecule non-ionic.
-
Result: The molecule behaves like a fatty acid derivative, exhibiting high solubility in DCM, EtOAc, and THF.
Visualizing the Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent system based on the intended application.
Caption: Figure 1. Solvent selection logic based on the ionization state of AEOA. Note the critical insolubility of the free zwitterion in chlorinated solvents.
Experimental Protocol: Determination of Saturation Solubility
Since specific literature values for AEOA in proprietary solvent blends may not exist, use this self-validating "Shake-Flask" protocol (adapted from OECD Guideline 105).
Reagents & Equipment
-
Substance: this compound (>98% purity).
-
Solvents: HPLC grade (dry if assessing anhydrous solubility).
-
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC or Gravimetric balance.
Step-by-Step Methodology
-
Preparation: Add excess AEOA solid to 5 mL of the target solvent in a glass vial. "Excess" is defined as visible solid remaining after initial vortexing.
-
Equilibration:
-
Place vials in an orbital shaker at 25°C (or target process temperature).
-
Shake at 200 RPM for 24 hours.
-
Check: If all solid dissolves, add more AEOA and repeat.
-
-
Sedimentation: Stop shaking and allow the suspension to stand for 2 hours to let fine particles settle.
-
Sampling:
-
Withdraw 1 mL of supernatant.
-
Filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
-
Quantification (Choose A or B):
-
Method A (Gravimetric - High Conc.): Evaporate solvent in a tared vessel under vacuum/nitrogen. Weigh the residue.
-
Method B (HPLC - Low Conc.): Dilute the filtrate with mobile phase and quantify against a standard curve (Detection: UV 210 nm or CAD/ELSD if UV is weak due to lack of chromophore).
-
Workflow Diagram
Caption: Figure 2. The standard "Shake-Flask" workflow for determining thermodynamic solubility.
Applications in Synthesis & Purification[4]
Solid Phase Peptide Synthesis (SPPS)
AEOA is difficult to couple due to steric hindrance at the
-
Solvent: Use DMF or NMP. Do not use DCM for the coupling step unless the amino acid is protected and pre-activated.
-
Coupling Reagents: Use HATU or PyAOP. The high solubility of AEOA in DMF facilitates high-concentration coupling (0.5 M) to drive the reaction kinetics against the steric barrier.
Purification (Workup)
To isolate AEOA from a reaction mixture:
-
Extraction: Adjust aqueous phase to pH 12 (NaOH). AEOA becomes anionic (
). Wash with Ether (removes neutral organic impurities). -
Precipitation: Adjust aqueous phase to pH ~6 (Isoelectric point). AEOA returns to zwitterionic form. Due to the lipophilic C8 chain, it may oil out or precipitate.
-
Extraction (Alternative): Acidify to pH 2 (HCl). Extract with n-Butanol or Ethyl Acetate. The protonated lipophilic tail allows extraction into the organic phase.
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1] OECD Publishing. Link
-
PubChem. (n.d.).[2] 2-Aminooctanoic acid (Structural Analog Data). National Library of Medicine. Link
-
Kyte, J., & Doolittle, R. F. (1982).[3] A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132.[3] (Reference for hydrophobicity scales of amino acid side chains). Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for solubility changes upon protection). Link
Sources
Beyond the Canonical: Engineering Next-Generation Peptidomimetics with Novel Unnatural Amino Acids
Executive Summary
The therapeutic potential of peptides has historically been capped by two critical limitations: poor proteolytic stability and low membrane permeability. Canonical amino acids (cAAs) offer a limited chemical space that evolution optimized for metabolic turnover, not pharmaceutical persistence. This guide explores the integration of Unnatural Amino Acids (UAAs) —also known as non-canonical amino acids (ncAAs)—into peptidomimetic drug design.[1] By expanding the building blocks beyond the standard 20, researchers can engineer "chameleonic" properties, lock bioactive conformations, and penetrate intracellular targets previously deemed undruggable.
The Pharmacokinetic Challenge: Why UAAs?
The transition from a native peptide to a therapeutic peptidomimetic requires overcoming the "Peptide Paradox": high potency/selectivity but poor drug-likeness.
Proteolytic Stability
Native peptides are rapidly degraded by serum proteases (e.g., trypsin, chymotrypsin). UAAs introduce steric hindrance and altered stereochemistry (D-amino acids) that prevent protease recognition. For instance,
Membrane Permeability
The polar peptide backbone is a liability for crossing the lipid bilayer.
-
The Problem: Solvation energy. Desolvating the amide -NH groups costs significant energy.
-
The UAA Solution: N-methylation removes the hydrogen bond donor, lowering the desolvation penalty.[2] Furthermore, it can induce specific cis/trans isomerizations that allow the peptide to fold its polar groups inward (forming intramolecular hydrogen bonds) during membrane transit—a "chameleonic" effect observed in Cyclosporine A [1].
Conformational Locking
Peptides are entropically flexible. Binding to a receptor requires losing this entropy, which penalizes binding affinity. UAAs like stapling agents or cyclic
The UAA Toolbox: Structural Classes & Mechanisms
The following table categorizes key UAA classes utilized in modern drug discovery.
| UAA Class | Structural Feature | Mechanism of Action | Key Application |
| N-Methyl Amino Acids | Methyl group on backbone Nitrogen | Removes H-bond donor; induces cis-peptide bonds; improves permeability.[2] | Oral peptide delivery; Cyclosporine analogs [1]. |
| Two side chains on | Restricts | GLP-1 agonists; stabilizing short helices. | |
| Stapling Agents | Olefin-bearing side chains ( | Covalent macrocyclization via Ring-Closing Metathesis (RCM). | Targeting intracellular PPIs (e.g., p53-MDM2) [2]. |
| Backbone extended by one carbon | Resists proteolysis (unrecognized by enzymes); forms specific helices (14-helix). | Foldamers; antimicrobial peptides.[3] | |
| Halogenated AAs | Fluorine/Chlorine substitutions | Increases metabolic stability; alters | Improving potency and half-life.[4] |
Visualization: The UAA Decision Matrix
The following diagram illustrates the logical flow for selecting a UAA based on the specific pharmacological deficit of a lead peptide.
Caption: Decision logic for selecting Unnatural Amino Acids to address specific peptide liabilities.
Synthesis & Incorporation Strategies
Incorporating UAAs requires specialized methodologies, as their bulk often impedes standard coupling efficiency.[5]
Chemical Synthesis: Solid Phase Peptide Synthesis (SPPS)
SPPS is the industry standard for peptides <50 residues.
-
Challenge: Steric hindrance from UAAs (especially N-methyl and
-disubstituted) drastically reduces coupling rates. -
Solution: Use of high-efficiency coupling reagents (e.g., HATU, COMU) and elevated temperatures (microwave-assisted SPPS).
-
Monitoring: The standard Kaiser test (ninhydrin) fails for secondary amines (like N-methyl AAs). The Chloranil test or p-Nitrophenyl ester test must be used to verify coupling completion/deprotection of secondary amines [3].
Biological Synthesis: Genetic Code Expansion (GCE)
For longer peptides or proteins, chemical synthesis is non-viable. GCE allows the site-specific incorporation of UAAs in living cells (e.g., E. coli, CHO cells).
-
Mechanism: An "orthogonal" tRNA/aminoacyl-tRNA synthetase (aaRS) pair is engineered. This pair recognizes a specific UAA and assigns it to a "blank" codon (usually the Amber stop codon, UAG) in the mRNA [4].
-
Advantage: Allows production of complex proteins with UAAs (e.g., antibody-drug conjugates) that are impossible to synthesize chemically.
Caption: Workflow of Genetic Code Expansion (GCE) for site-specific UAA incorporation.
Advanced Protocol: Optimized Fmoc-SPPS for Sterically Hindered UAAs
Objective: Incorporate a sterically hindered UAA (e.g., Fmoc-N-Me-Ala-OH or Fmoc-Aib-OH) into a peptide sequence using solid-phase synthesis. Standard protocols often result in deletion sequences here.
Reagents:
-
Resin: Rink Amide ChemMatrix (PEG-based resins swell better, improving diffusion).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell resin in DCM (20 min), then DMF (20 min).
-
Deprotect initial Fmoc group: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
-
Coupling of the Hindered UAA (The Critical Step):
-
Stoichiometry: Use 5 equivalents of UAA, 4.9 eq HATU, and 10 eq DIPEA relative to resin loading.
-
Pre-activation: Dissolve UAA and HATU in minimal DMF. Add DIPEA. Let activate for 30-60 seconds (do not wait longer to avoid racemization).
-
Condition:Microwave irradiation at 75°C for 10 minutes (or 60°C for 20 mins for Cys/His containing sequences).
-
Double Coupling: Drain. Repeat the coupling step with fresh reagents. This is mandatory for hindered residues.[7]
-
-
Monitoring (Self-Validation):
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary).
-
Validation: If the beads remain colored, perform a third coupling using a different activation chemistry (e.g., PyAOP) or extended time.
-
-
Coupling the Next Amino Acid (The "Difficult" Junction):
-
The amine of the newly installed UAA is sterically crowded.
-
Use HOAt as an additive to improve kinetics.
-
Use highly reactive acyl halides (e.g., Fmoc-AA-Cl) or symmetric anhydrides if HATU fails.
-
-
Cleavage:
-
TFA/TIS/H2O (95:2.5:2.[5]5) for 2-3 hours. Precipitate in cold diethyl ether.
-
Emerging Frontiers & Applications
Macrocyclization & Stapling
Recent clinical trials (e.g., ALRN-6924) have validated stapled peptides . By incorporating olefin-bearing UAAs at positions
AI-Driven Design
Generative AI models, such as PepINVENT , are now capable of navigating the chemical space beyond natural amino acids.[8] These models can predict which UAA substitutions will maximize binding affinity while maintaining solubility, drastically reducing the "design-make-test" cycle [5].
References
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 2021.[9] [Link]
-
Stapled Peptides: An Innovative Approach to Improve Drug-Like Properties. Drug Hunter, 2025.[10] [Link]
-
Expanded Genetic Code. Wikipedia / Nature Reviews Molecular Cell Biology, 2024. [Link]
-
PepINVENT: generative peptide design beyond natural amino acids. Chemical Science, 2025.[8] [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PepINVENT: generative peptide design beyond natural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07642G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
2-amino-2-ethyloctanoic acid suppliers and commercial availability
This guide serves as a technical manual for the procurement, synthesis, and application of 2-amino-2-ethyloctanoic acid , a specialized α,α-disubstituted amino acid.
Strategic Procurement, Synthesis, and Application in Peptidomimetics
CAS Registry Number: 114781-07-6 Molecular Formula: C₁₀H₂₁NO₂ Molecular Weight: 187.28 g/mol IUPAC Name: this compound[1]
Executive Summary: The Strategic Value
This compound is a non-proteinogenic, α,α-disubstituted amino acid. Structurally, it features a quaternary α-carbon substituted with both an ethyl group and a hexyl side chain (forming the octanoic backbone).
Why this molecule matters:
-
Conformational Constraint: Like its smaller analogue Aib (α-aminoisobutyric acid), this residue severely restricts rotation around the N-Cα (
) and Cα-C ( ) bonds, forcing peptides into stable helical conformations (typically -helix or -helix). -
Proteolytic Resistance: The steric bulk of the quaternary center shields the adjacent amide bonds from enzymatic hydrolysis, significantly extending the in vivo half-life of therapeutic peptides.
-
Lipophilicity: The extended hexyl and ethyl chains increase the overall lipophilicity of the peptide, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
Commercial Availability & Procurement Strategy
Unlike standard building blocks (e.g., Fmoc-Ala-OH), this compound is not a stock item in major Western catalogs (Sigma-Aldrich, Merck, Fisher). It is primarily available through specialized custom synthesis houses, largely based in Asia.
Supplier Landscape
The market is fragmented. Procurement officers must distinguish between stock-holding distributors (rare) and make-to-order CROs (common).
| Supplier Category | Representative Vendors | Availability Status | Lead Time | Risk Profile |
| Primary Manufacturers | Dayang Chem, Leap Chem, Atomax Chemicals | Make-to-Order | 2–4 Weeks | Low (Direct control) |
| Aggregators | MolPort, ChemicalBook | Pass-through | 4–6 Weeks | Medium (Communication lag) |
| Catalog Houses | Sigma, Enamine | Inquiry Only | Variable | High (Likely no stock) |
Procurement Decision Matrix
Before ordering, assess your timeline and purity requirements.
Figure 1: Decision tree for sourcing this compound based on scale and urgency.
Technical Synthesis Guide (The "Make" Option)
When commercial lead times are prohibitive, in-house synthesis is a viable option. The most robust route for α,α-disubstituted amino acids is the Bucherer-Bergs reaction , followed by hydrolysis.
Retrosynthetic Logic
-
Target: this compound.[1]
-
Alpha-Substituents: Ethyl group + Hexyl group (C3–C8 of the octanoic chain).
-
Precursor Ketone: 3-Nonanone (Ethyl hexyl ketone).
Protocol: Bucherer-Bergs Route
Step 1: Formation of Hydantoin (5-ethyl-5-hexylhydantoin)
This step constructs the quaternary center and the imidazolidine-2,4-dione ring.
-
Reagents: 3-Nonanone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Conditions: Sealed tube or reflux at 60–70°C for 24–48 hours.
-
Mechanism: The ketone forms a cyanohydrin, which is attacked by ammonia to form an aminonitrile.[2] Carbon dioxide (from carbonate) adds to the amine, followed by cyclization.
-
Work-up: Concentrate ethanol. The hydantoin often precipitates upon cooling or acidification. Filter and wash with water.
Step 2: Hydrolysis to Amino Acid
The hydantoin ring is extremely stable and requires harsh conditions to open.
-
Reagents: NaOH (3M to 6M aq) or Ba(OH)₂ (saturated).
-
Conditions: Autoclave or high-pressure tube at 150–170°C for 24–48 hours.
-
Work-up:
-
Neutralize to pH ~7 with HCl.
-
If using Ba(OH)₂, precipitate BaCO₃ with CO₂ or H₂SO₄ and filter.
-
Desalt using ion-exchange resin (Dowex 50W) or crystallize from water/ethanol.
-
Figure 2: Synthetic pathway from 3-nonanone to the target amino acid via the Bucherer-Bergs reaction.[3]
Chiral Resolution
The synthetic product is racemic . For drug development, enantiopure material is often required.
-
Method A (Chemical): Acetylation of the amine, followed by enzymatic resolution using Acylase I (Aspergillus melleus). Note: Acylase I works poorly on bulky α,α-disubstituted substrates.
-
Method B (HPLC): Preparative Chiral HPLC using columns like Chiralpak AD-H or OD-H with alkane/alcohol mobile phases. This is the preferred method for this specific steric profile.
Quality Control & Specifications
When receiving a shipment or validating in-house synthesis, use these parameters.
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white powder | Visual inspection |
| Purity (HPLC) | > 97.0% | C18 column, Acetonitrile/Water + 0.1% TFA |
| Identity (MS) | [M+H]⁺ = 188.3 m/z | ESI-MS (Positive mode) |
| Identity (NMR) | Consistent with structure | ¹H NMR (D₂O/NaOD): Look for triplet (0.8 ppm), multiplet (1.2-1.8 ppm) |
| Water Content | < 1.0% | Karl Fischer titration |
| Enan. Excess | > 99% ee (if chiral) | Chiral HPLC |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glykokyamidinen. Journal für Praktische Chemie. (Foundational chemistry for the Bucherer-Bergs reaction).[2][3][4][5]
-
PubChem. (n.d.).[6] this compound (CID 13956166). National Library of Medicine.[7] Retrieved from [Link]
- Toniolo, C., et al. (2001). Structure and conformation of peptides containing the α,α-disubstituted amino acid residue. Biopolymers. (Context for the use of hindered amino acids in peptide design).
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.chem960.com [m.chem960.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
incorporating alpha-ethyl-alpha-amino acids into peptide sequences
Overcoming Steric Barriers: A Guide to Incorporating -Ethyl- -Amino Acids into Peptide Sequences
Executive Summary
The incorporation of
However, the introduction of an ethyl group at the
This guide provides a validated, hierarchical approach to synthesizing these difficult sequences, moving from optimized microwave-assisted uronium activation to the "nuclear option" of acid fluoride chemistry.
Mechanistic Rationale & Challenges
The Steric Wall
The primary challenge is not the activation of the
-
Coupling of the Residue: The incoming Fmoc-
-ethyl-AA-OH encounters resistance when approaching the resin-bound amine. -
Coupling to the Residue: Once incorporated, the
-ethyl group acts as a shield, protecting the new N-terminal amine from the next activated amino acid. This step is often the synthesis bottleneck.
Conformational Utility
-
Isovaline (Iva):
-ethyl-alanine. Promotes helical folding; chiral (unlike Aib). -
Diethylglycine (Deg):
-diethyl-glycine. Induces fully extended ( ) or helical conformations depending on sequence context; extremely hydrophobic and hindered.
Strategic Planning: Resin & Reagents
Before initiating synthesis, the following parameters must be optimized to prevent aggregation and steric failure.
Resin Selection
High loading is the enemy of hindered couplings.
-
Recommendation: Use ChemMatrix (PEG-PS) or Tentagel resins.
-
Loading: Target
mmol/g . Low loading reduces inter-chain aggregation, allowing bulky reagents to penetrate the polymer matrix. -
Linker: Rink Amide (for amides) or Wang (for acids), provided the loading is kept low.
Coupling Reagent Hierarchy
| Tier | Reagent System | Application |
| 1. Standard High-Performance | HATU / HOAt / DIEA | Routine incorporation of Aib; often sufficient for Iva with heat. |
| 2. Microwave Enhanced | COMU / Oxyma / DIEA | Superior to HATU at high temperatures (less epimerization risk, safer byproduct). |
| 3. The "Nuclear Option" | TFFH (Acid Fluoride) | Required for Deg (Diethylglycine) or coupling to an N-terminal |
Visual Workflow: The Decision Tree
Figure 1: Decision tree for selecting coupling strategies based on steric hindrance levels.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted COMU Coupling
Best for: Isovaline (Iva) incorporation and coupling non-hindered residues onto Iva.
Rationale: Microwave energy overcomes the activation energy barrier imposed by the ethyl group. COMU is preferred over HATU at high temperatures (
Reagents:
-
0.5 M COMU in DMF.
-
1.0 M Oxyma Pure in DMF.
-
2.0 M DIEA in NMP.
-
Fmoc-
-ethyl-AA-OH (0.2 M in DMF).
Procedure:
-
Activation: Pre-mix Amino Acid (5 eq), COMU (5 eq), and Oxyma (5 eq). Add DIEA (10 eq) immediately before delivery to the resin.
-
Coupling (Cycle 1): Irradiate at 75°C for 10 minutes (30-50W constant power, not ramping).
-
Wash: DMF (3 x 30s).
-
Coupling (Cycle 2): Repeat step 1 & 2 with fresh reagents.
-
Monitoring: Perform a micro-cleavage and check via HPLC/UPLC. Standard colorimetric tests (Kaiser) may give false negatives due to steric shielding of the amine.
Protocol B: In-Situ Acid Fluoride Activation (TFFH)
Best for: Diethylglycine (Deg) incorporation, or coupling ANY residue onto a Deg/Iva N-terminus.
Rationale: Acid fluorides are highly reactive acylating agents that are small enough to penetrate the steric shield of an
Critical Note: This reaction works best in the absence of base during the actual coupling step to prevent hydrolysis or side reactions, relying on the high reactivity of the R-COF species.
Reagents:
-
TFFH (Solid or 0.5 M solution in dry DMF).
-
Fmoc-AA-OH (The hindered AA or the AA being coupled to the hindered AA).
-
Solvent: Anhydrous DCM or DMF (DCM is often better for acid fluoride generation if solubility permits).
Procedure:
-
Pre-Activation (Generates R-COF):
-
Dissolve Fmoc-AA-OH (5 eq) and TFFH (5 eq) in a minimal amount of dry DMF/DCM.
-
Add DIEA (5 eq) dropwise.
-
Stir under Nitrogen for 15–20 minutes at Room Temperature. The solution now contains the Fmoc-amino acid fluoride.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.
-
Do NOT add extra base. The base used in activation is consumed/sequestered.
-
Incubate for 60 minutes at 50°C (or 2 hours at RT).
-
-
Double Coupling:
-
Drain and wash with DCM.[2]
-
Repeat the coupling with fresh pre-activated acid fluoride.
-
Protocol C: Enhanced Deprotection
The Hidden Bottleneck: Removing Fmoc from a sterically hindered amine is significantly slower than standard deprotection.
Reagents:
-
Additive: 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) – Optional, for extremely difficult cases.
Procedure:
-
Standard: 20% Piperidine/DMF with microwave irradiation: 75°C for 3 minutes (Cycle 1) + 75°C for 5 minutes (Cycle 2).
-
Aggressive (If incomplete): Use 2% DBU / 2% Piperidine in DMF. Warning: DBU can cause aspartimide formation if Asp/Asn are present in the sequence.
Data Summary: Coupling Efficiency Comparison
| Method | Target Residue | Coupling To | Yield (Single Couple) | Yield (Double Couple) | Notes |
| DIC/HOBt (RT) | Isovaline | Ala | < 20% | ~ 35% | Ineffective. Avoid. |
| HATU/DIEA (75°C) | Isovaline | Ala | 75% | > 98% | Standard for Iva. |
| HATU/DIEA (75°C) | Diethylglycine | Ala | 40% | 65% | Insufficient for Deg. |
| TFFH (Acid Fluoride) | Diethylglycine | Ala | 85% | > 99% | Required for Deg. |
| TFFH (Acid Fluoride) | Ala | Diethylglycine* | 90% | > 99% | Critical for chain elongation. |
*Coupling TO the hindered N-terminus.
Troubleshooting & Quality Control
The Chloranil Test
The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple. Sterically hindered primary amines (like H-Deg-Resin) react very slowly with ninhydrin, potentially leading to false negatives (appearing coupled when they are deprotected).
-
Action: Use the Chloranil Test (typically for secondary amines, but useful here for confirming the presence of hindered primary amines) or simply rely on micro-cleavage and LC-MS.
Capping
After the double coupling of the hindered residue, perform an aggressive capping step (Acetic Anhydride/Pyridine) to terminate any unreacted chains. This simplifies purification by ensuring deletion sequences are significantly shorter and more hydrophobic/hydrophilic distinct.
Epimerization Check
While
-
Solution: Use Oxyma instead of HOBt/HOAt.[5] Use TMP (2,4,6-trimethylpyridine) (Collidine) instead of DIEA if using HATU, as it is a weaker base and reduces proton abstraction from the
-carbon.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Wenschuh, H., et al. (2002). Microsystems for the synthesis of peptides.[3][6][7] Biopolymers, 66(6), 345-362. (Validation of acid fluorides for hindered couplings). Link
-
CEM Corporation. (2020). Microwave SPPS of Difficult Peptides. Application Note. Link
-
Carpino, L. A., et al. (1990). The acid fluoride method for peptide coupling. Journal of the American Chemical Society, 112(26), 9651-9652. Link
-
Bachem. (2024). Global Guide to Peptide Synthesis: Handling Sterically Hindered Amino Acids. Link
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. bachem.com [bachem.com]
- 6. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Note: High-Efficiency Fmoc-Protection of 2-Amino-2-Ethyloctanoic Acid
This Application Note is designed for researchers and process chemists addressing the synthesis of sterically hindered amino acid building blocks.
-Disubstituted Amino Acids Target Molecule:Executive Summary
The protection of
This guide details an optimized Silyl-Modified Anhydrous Protection (SMAP) protocol. By using trimethylsilyl (TMS) groups to transiently protect the carboxylate and solubilize the zwitterion in organic solvent, we enhance the nucleophilicity of the amine and permit the use of Fmoc-Cl , ensuring complete conversion where milder reagents (Fmoc-OSu) often fail.
Mechanistic Insight & Strategy
The Steric Challenge
In standard amino acids (e.g., Gly, Ala), the amine is accessible. In this compound, the
-
Consequence: Reaction rates are orders of magnitude slower.
-
Side Reactions: Extended reaction times in aqueous base (Schotten-Baumann) can lead to hydrolysis of the Fmoc reagent before it reacts with the amine, or oligomerization.
The Solution: Silylation
Instead of using water/dioxane, we employ TMS-protection in dichloromethane (DCM).
-
Solubilization: The amino acid is converted to its TMS-ester/TMS-amine intermediate, making it soluble in DCM.
-
Activation: The
-TMS group is highly labile but effectively "activates" the nitrogen for acylation while protecting the carboxyl group. -
Reagent Choice: Fmoc-Cl is selected over Fmoc-OSu.[1] While Fmoc-OSu is cleaner, Fmoc-Cl is a more reactive electrophile (acyl chloride), providing the necessary energy to overcome the steric barrier of the
-disubstitution.
Materials & Equipment
Reagents
-
Substrate: this compound (free amino acid).
-
Protecting Reagent: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[1] Note: Ensure fresh quality; yellowing indicates hydrolysis.
-
Silylating Agent: Chlorotrimethylsilane (TMS-Cl) OR
-Bis(trimethylsilyl)acetamide (BSA). -
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM, anhydrous), Methanol (MeOH), Ethyl Acetate (EtOAc).
-
Quench: 1M HCl or 5%
.
Equipment
-
Round-bottom flask (RBF) with reflux condenser.
-
Inert gas line (Nitrogen or Argon).
-
Rotary evaporator.
-
High-vacuum pump.
Experimental Protocol: Silyl-Modified Anhydrous Protection
Safety Note: Fmoc-Cl is corrosive and a lachrymator. TMS-Cl releases HCl upon contact with moisture. Perform all steps in a fume hood.
Step 1: Transient Silylation
-
Setup: Flame-dry a 250 mL RBF and purge with
. -
Loading: Add This compound (10 mmol, 1.0 eq) to the flask.
-
Suspension: Add anhydrous DCM (50 mL). The amino acid will likely not dissolve.
-
Silylation:
-
Add TMS-Cl (25 mmol, 2.5 eq) via syringe.
-
Immediately add DIPEA (25 mmol, 2.5 eq) dropwise.
-
Observation: The mixture should clarify as the silyl ester forms.
-
-
Reflux: Heat the mixture to gentle reflux (
) for 1–2 hours. This ensures complete silylation of the sterically hindered amine and carboxyl group.-
Checkpoint: The solution must be clear. If turbid, add an additional 0.5 eq of TMS-Cl/DIPEA and reflux for 30 min.
-
Step 2: Fmoc Acylation
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Addition: Add Fmoc-Cl (11 mmol, 1.1 eq) as a solid or dissolved in minimal dry DCM (5 mL).
-
Note: Avoid large excesses of Fmoc-Cl to prevent dipeptide formation, though steric hindrance makes this side reaction less likely here than with Gly/Ala.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir under
for 4–12 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The free amino acid will not be visible on standard UV, but the disappearance of Fmoc-Cl and appearance of the product spot (UV active) can be tracked.
-
Step 3: Desilylation & Workup
-
Quench: Cool to
. Carefully add MeOH (5 mL) to quench excess TMS-Cl and cleave the TMS-ester (alcoholysis). Stir for 20 min. -
Acidification: Pour the mixture into excess 1M HCl (100 mL) or 5%
. This removes the -TMS group and ensures the carboxylic acid is protonated. -
Extraction: Extract the aqueous layer with EtOAc (
mL).-
Note: Do not use DCM for extraction if emulsions form; EtOAc is preferred for the workup of fatty amino acids.
-
-
Washing: Wash combined organic layers with:
-
1M HCl (
). -
Water (
).[2] -
Brine (
).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Crude Assessment: The crude product is often a viscous oil or foam due to the octyl chain.
-
Crystallization: Attempt crystallization from EtOAc/Hexane or DCM/Petroleum Ether .
-
Dissolve in minimal hot EtOAc. Add Hexane until turbid. Store at
.
-
-
Chromatography (If necessary): If crystallization fails, purify via silica gel flash chromatography.
-
Eluent: Hexane:EtOAc (gradient 90:10 to 50:50) with 1% Acetic Acid to prevent tailing of the free carboxylic acid.
-
QC & Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Identity | LC-MS (ESI+) | |
| Structure | Diagnostic Fmoc doublets (7.0–8.0 ppm); Alkyl chain signals (0.8–1.5 ppm) | |
| Appearance | Visual Inspection | White to off-white powder or clear viscous oil |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Steric bulk preventing attack. | Increase reflux time during silylation; Switch to Fmoc-Cl if using Fmoc-OSu; Heat acylation step to |
| Oligomerization | Mixed anhydride formation. | Ensure temperature is at |
| Low Solubility | Lipophilic alkyl chain. | Ensure DCM is used as solvent (not water/dioxane); Increase solvent volume. |
Process Visualization (DOT Diagram)
Caption: Workflow for the Silyl-Modified Anhydrous Protection (SMAP) of sterically hindered amino acids.
References
-
Bolin, D. R., et al. (1989). "Preparation of Fmoc-protected amino acids via silylation." International Journal of Peptide and Protein Research, 33(5), 353-359. Link
-
Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[1] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.[3] (General reference for Fmoc stability and cleavage).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][] Chemical Reviews, 109(6), 2455–2504. Link
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Technical Bulletin." Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]
Application Note & Protocol: A Guide to the Liquid-Phase Synthesis of Sterically Hindered Dipeptides
Abstract
The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, is a cornerstone of modern peptide-based drug development. These modifications can dramatically improve a peptide's conformational stability, biological activity, and resistance to enzymatic degradation.[1][2] However, the formation of peptide bonds involving these bulky residues presents a significant synthetic challenge, often leading to sluggish reaction kinetics and low yields.[2][3][4] This guide provides an in-depth exploration of the liquid-phase peptide synthesis (LPPS) approach to overcome these hurdles. We will dissect the mechanistic challenges, detail the strategic selection of high-potency coupling reagents, and provide a robust, step-by-step protocol for the successful synthesis of sterically hindered dipeptides.
The Rationale: Why Steric Hindrance is a Synthetic Hurdle
In standard peptide synthesis, the nucleophilic attack of a free amine from one amino acid on the activated carboxyl group of another proceeds efficiently. Steric hindrance disrupts this fundamental reaction in two primary ways:
-
Shielding the Electrophilic Center: Bulky side chains on the α-carbon (e.g., in Aib, α-aminoisobutyric acid) or substituents on the amide nitrogen (e.g., in N-methylated amino acids) physically obstruct the path of the incoming nucleophilic amine. This drastically reduces the frequency of productive collisions required for bond formation.[3]
-
Lowering Nucleophilicity: In the case of N-alkylated amino acids, the secondary amine is a weaker nucleophile than a primary amine, further slowing the reaction rate.
Traditional solid-phase peptide synthesis (SPPS) can exacerbate these issues due to mass transport limitations, where the activated amino acid in solution must diffuse to the resin-bound peptide chain.[3][4] Liquid-phase synthesis, by keeping all reactants in a homogenous solution, can offer advantages in scalability and cost-effectiveness, provided the correct synthetic strategy is employed.[5]
The Core Strategy: Selecting the Right Activation Method
The success of any hindered coupling hinges on the generation of a highly reactive carboxyl-activated species. Standard reagents like DCC/HOBt are often insufficient. The key is to employ modern in situ activating reagents that convert the carboxylic acid into a potent acylating agent capable of overcoming the high activation energy of the reaction.[6]
Causality Behind Reagent Choice: A Mechanistic Overview
The most effective coupling reagents fall into two main categories: phosphonium and aminium/uronium salts.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents react with the carboxylate to form a highly reactive phosphonium ester. They are known for their high efficiency and relatively low risk of racemization.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These are among the most powerful activating agents. Reagents like HATU and HCTU generate OAt (1-hydroxy-7-azabenzotriazole) or 6-ClOBt esters, respectively. The electron-withdrawing nature of these leaving groups makes the activated ester exceptionally reactive. Furthermore, the nitrogen atom in the HOAt pyridine ring provides anchimeric assistance, further accelerating the coupling reaction.
-
Oxyma-Based Reagents (e.g., COMU): COMU incorporates the Oxyma Pure leaving group, which offers reactivity comparable to HOAt-based reagents but with significant safety and solubility advantages.[7][8] The by-products of COMU are highly water-soluble, simplifying purification during aqueous work-up, a key step in LPPS.[7]
-
Fluoride-Based Activation (e.g., TFFH): For extremely hindered α,α-disubstituted amino acids like Aib, generating the corresponding amino acid fluoride in situ with reagents like TFFH can be exceptionally effective due to the small size and high reactivity of this activated species.[8]
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Reagent | Class | Activating Group | Key Features & Rationale |
| PyBOP | Phosphonium | OBt Ester | Reliable and efficient, good for routine hindered couplings. |
| HATU | Aminium/Uronium | OAt Ester | Extremely high reactivity due to the HOAt leaving group; excellent for very difficult couplings. |
| HCTU | Aminium/Uronium | 6-ClOBt Ester | More cost-effective than HATU with very high reactivity, often used in large-scale synthesis. |
| COMU | Aminium/Uronium | Oxyma Ester | High reactivity comparable to HATU, with safer, non-explosive, and water-soluble by-products, simplifying work-up.[7][8] |
| TFFH | Formamidinium | Acyl Fluoride | Generates highly reactive acyl fluorides, ideal for coupling α,α-disubstituted amino acids like Aib.[8] |
Experimental Workflow and Protocols
This section provides a detailed, self-validating protocol for the synthesis of a sterically hindered dipeptide using liquid-phase methodology.
Overall Synthesis Workflow
The logical flow of the synthesis involves activation of the N-protected amino acid, coupling with the C-protected amino acid, followed by an aqueous work-up and final purification.
Sources
- 1. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. scienmag.com [scienmag.com]
- 4. Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
asymmetric synthesis of chiral alpha,alpha-disubstituted amino acids
Application Note: Practical Asymmetric Synthesis of Chiral
Executive Summary
The synthesis of
This guide details two field-proven, complementary methodologies for constructing quaternary stereocenters:
-
Catalytic Route: Asymmetric Phase-Transfer Catalysis (PTC) using Maruoka catalysts. Best for high-throughput and scalable synthesis of standard alkyl side chains.
-
Stoichiometric Route: Ni(II)-Schiff Base Complex chemistry (Belokon/Soloshonok method). Best for "difficult" electrophiles, high purity requirements, and cases where thermodynamic control is advantageous.
Strategic Overview: Method Selection
Before initiating synthesis, select the protocol that aligns with your substrate and scale requirements.
| Feature | Method A: Maruoka PTC | Method B: Ni(II) Complex |
| Mechanism | Kinetic Control (Organocatalysis) | Thermodynamic/Kinetic Control (Chiral Template) |
| Throughput | High (Catalytic, 1-3 mol%) | Moderate (Stoichiometric auxiliary) |
| Substrate Scope | Excellent for active alkyl halides | Broad; tolerates Michael acceptors & unreactive halides |
| Operational Ease | Biphasic (Toluene/Aq. Base); Simple workup | Requires complex formation & hydrolysis steps |
| Scalability | Excellent (Industrial standard) | Good (Recyclable auxiliary reduces cost) |
| Key Advantage | Atom economy; Speed | "Chiral Memory"; Visual monitoring (color change) |
Protocol A: Asymmetric Phase-Transfer Catalysis (Maruoka Type)
This protocol utilizes
Mechanistic Rationale
The reaction occurs at the interface of an organic solvent (Toluene) and aqueous base (KOH). The chiral catalyst forms an ion pair with the enolate of the Schiff base, extracting it into the organic phase. The bulky binaphthyl substituents on the catalyst create a rigid chiral pocket, shielding one face of the enolate and forcing the electrophile to attack from the opposite side.
Workflow Diagram
Figure 1: Workflow for Maruoka Phase-Transfer Alkylation.
Step-by-Step Protocol
Materials:
-
Substrate: Glycine or Alanine tert-butyl ester (as benzophenone imine).
-
Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (or commercially available "Simplified Maruoka Catalyst").
-
Solvent: Toluene (Reagent Grade).
-
Base: 50% Aqueous KOH.
Procedure:
-
Schiff Base Preparation: React the amino acid tert-butyl ester hydrochloride with benzophenone imine (1.05 equiv) in DCM at RT for 16h. Filter off
, concentrate, and recrystallize. -
Reaction Setup: In a reaction vessel, dissolve the Schiff base (1.0 mmol) and Maruoka catalyst (0.01 mmol, 1 mol%) in Toluene (10 mL).
-
Phase Creation: Cool the mixture to 0°C. Add the alkyl halide (1.2 mmol).
-
Initiation: Add 50% aqueous KOH (3.0 equiv) dropwise.
-
Agitation (CRITICAL): Stir vigorously (minimum 800 rpm). The reaction rate depends on the interfacial surface area.
-
Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–24 hours depending on the electrophile.
-
Workup: Dilute with water/ether. Separate organic layer. Wash with brine, dry over
, and concentrate. -
Hydrolysis: Dissolve residue in THF (5 mL) and 1N HCl (1 mL). Stir for 2 hours. Neutralize with
, extract, and purify by column chromatography.
Troubleshooting:
-
Low Yield: Increase stirring speed. PTC is diffusion-limited.
-
Low ee: Lower temperature to -20°C. Ensure the catalyst is structurally intact (check NMR of catalyst if recycled).
Protocol B: Ni(II)-Schiff Base Complex (Soloshonok/Belokon)
This method uses a stoichiometric chiral template. It is ideal for introducing complex side chains or when the starting amino acid is expensive/rare.
Mechanistic Rationale
The Ni(II) ion holds the amino acid and the chiral ligand (e.g., (S)-BPB) in a rigid square-planar geometry. This "chiral memory" template allows for thermodynamic equilibration—if the "wrong" stereoisomer forms, it is sterically crowded and less stable, allowing the mixture to equilibrate to the desired diastereomer (Thermodynamic Control).
Mechanistic Cycle
Figure 2: The Belokon/Soloshonok Ni(II) synthesis cycle.
Step-by-Step Protocol
Materials:
-
Ligand: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].
-
Metal Source:
. -
Base: KOH (solid) or DBU (liquid).
-
Solvent: DMF or MeCN.
Procedure:
-
Complex Assembly (Improved Method): Combine (S)-BPB (1 equiv), Amino Acid (e.g., Alanine, 5 equiv), and
(2 equiv) in Methanol. Add DBU (3 equiv) and heat to 60°C. The solution turns deep red. Pour into water, filter the red precipitate (the Complex). Yield is typically >95%.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Alkylation: Dissolve the Ni-Complex (1.0 mmol) in DMF (5 mL). Add powdered KOH (5.0 equiv). The solution may change color (deprotonation).
-
Addition: Add the alkyl halide (1.2–1.5 equiv). Stir at RT.
-
Note: Reaction progress is often visible; the red enolate converts to the alkylated product.
-
-
Quench: Pour into dilute acetic acid/water. Filter the precipitate.
-
Disassembly (Hydrolysis): Suspend the alkylated complex in MeOH. Add 3N HCl (excess). Heat to reflux until the red color disappears (release of Ni).
-
Purification:
-
The ligand (BPB) precipitates or is extracted with DCM (Recycle this!).
-
The aqueous phase contains the chiral amino acid hydrochloride and Ni salts.
-
Purify AA via ion-exchange resin (Dowex 50W) to remove Nickel.
-
Troubleshooting:
-
Incomplete Alkylation: Use stronger bases (TBD) or add NaI as a catalyst for unreactive chlorides.
-
Racemization: Rare in this system due to the thermodynamic stability of the complex. If observed, check the optical purity of the starting ligand.
Quality Control & Characterization
Verify the identity and purity of your quaternary amino acids using these standards:
| Parameter | Method | Acceptance Criteria |
| Enantiomeric Excess (ee) | Chiral HPLC (e.g., Chiralpak AD-H or OD-H) | |
| Diastereomeric Ratio (dr) | ||
| Absolute Configuration | Optical Rotation | Compare to lit. values or X-ray |
| Residual Metal | ICP-MS (for Ni-method) |
References
-
Maruoka Catalyst Development: Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Practical PTC Protocol: Ooi, T., et al. (2003).
-Dialkyl- -amino Acids." Journal of the American Chemical Society. Link -
Ni(II) Complex Review: Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of
-Amino Acids via Homologation of Ni(II) Complexes." Chemical Reviews. Link -
Improved Ni-Complex Synthesis: Acevedo, R., ... Soloshonok, V.A. (2020).[3] "Scalable synthesis of Ni(II) complexes of Schiff bases." Organic Process Research & Development. Link
-
Industrial Scalability: Siau, W. Y., et al. (2012).
-amino acids." Organic Letters. Link
Sources
Application Note: Enhancing Peptide Therapeutics through α,α-Dialkyl Amino Acid Substitutions for Improved Protease Resistance
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, targeting cellular machinery with precision that small molecules often cannot match. However, their clinical utility is frequently hampered by a critical vulnerability: susceptibility to proteolytic degradation. The native peptide bond is readily recognized and cleaved by a myriad of proteases in the body, leading to rapid clearance and short in vivo half-lives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust strategy to overcome this limitation: the incorporation of α,α-dialkyl amino acids into peptide sequences to confer significant protease resistance.
While the principles discussed apply to various α,α-dialkyl substitutions, we will focus on the well-characterized α-methyl substitution, using 2-aminoisobutyric acid (Aib), as a primary exemplar. The introduction of a second alkyl group at the α-carbon of an amino acid residue creates a formidable steric shield, fundamentally altering the peptide backbone in a way that is disfavored by proteolytic enzymes.
The Rationale: Steric Hindrance as a Molecular Shield
The catalytic mechanism of proteases relies on the precise positioning of the substrate's peptide bond within the enzyme's active site. This recognition is highly dependent on the stereochemistry and conformational flexibility of the peptide backbone. The introduction of an α,α-dialkyl amino acid, such as Aib where two methyl groups are attached to the α-carbon, imposes significant steric hindrance.[1] This bulkiness disrupts the ability of the peptide to adopt the necessary conformation for protease binding and subsequent cleavage.[1]
The geminal dialkyl groups effectively shield the adjacent peptide bonds from enzymatic attack, a strategy that has been shown to dramatically increase peptide stability. For instance, the strategic placement of Aib residues has been demonstrated to result in peptides that are significantly more resistant to degradation by enzymes like trypsin and proteinase K.[1]
dot
Sources
Application Note: N-Terminal Capping with 2-Amino-2-Ethyloctanoic Acid (AEO) for Peptide Stability
Executive Summary
The clinical translation of peptide therapeutics is frequently attritioned by rapid renal clearance and enzymatic degradation. While standard N-terminal capping strategies (acetylation, formylation) offer minimal protection against exopeptidases, they fail to address systemic half-life extension.
This guide details the application of 2-amino-2-ethyloctanoic acid (AEO) as a dual-function N-terminal cap. AEO is a chimeric, non-proteinogenic amino acid that combines the steric rigidity of
Mechanistic Rationale: The "Shield and Anchor" Effect
To understand the superiority of AEO, one must analyze the failure modes of standard peptides.
The Steric Shield (Proteolytic Resistance)
Most cytosolic and serum aminopeptidases (e.g., DPP-IV, aminopeptidase N) require a specific geometry at the N-terminus to catalyze bond hydrolysis.
-
Standard AAs: The
proton allows free rotation, making the peptide bond accessible. -
AEO: The replacement of the
proton with an ethyl group creates a quaternary center. This -ethyl, -hexyl disubstitution locks the and torsion angles, creating a "steric umbrella" that physically blocks the active site of approaching exopeptidases.
The Lipophilic Anchor (Pharmacokinetics)
The octanoic side chain (C8) of AEO provides a
Visualizing the Mechanism
Figure 1: The dual mechanism of AEO capping. Red pathways indicate degradation/clearance; Green/Blue pathways indicate stabilization.
Chemical Synthesis Protocol
Challenge: The same steric bulk that protects the peptide makes AEO difficult to couple to the N-terminus. Standard HBTU/DIEA protocols will result in incomplete coupling and deletion sequences.
Reagents Required:
-
AEO Derivative: Fmoc-2-amino-2-ethyloctanoic acid.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) / NMP (N-methyl-2-pyrrolidone).
Step-by-Step Coupling Protocol (Solid Phase)
-
Resin Preparation:
-
Swell resin (Rink Amide or Wang) in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc of the growing peptide chain using 20% Piperidine/DMF (
min). -
Critical Wash: Wash
with DMF to remove all traces of piperidine (secondary amines interfere with HATU).
-
-
Activation (Pre-activation is crucial):
-
In a separate vial, dissolve Fmoc-AEO-OH (4 eq) and HATU (3.9 eq) in minimal dry DMF/NMP (1:1).
-
Add HOAt (4 eq) .
-
Add DIEA (8 eq) immediately before adding to the resin.
-
Note: The solution should turn yellow/orange. If it turns dark red/brown immediately, check solvent quality (amine contamination).
-
-
Coupling Reaction:
-
Transfer activated solution to the resin.
-
Microwave Assistance (Recommended): Heat to
for 20 minutes (Power: 25W). -
Alternative (Room Temp): Shake vigorously for 4-6 hours. Double coupling is mandatory if not using microwave.
-
-
Monitoring:
-
Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though AEO is primary, the steric bulk can give false negatives).
-
Micro-cleavage: Cleave a small resin sample (5 mg) and analyze via LC-MS to confirm mass shift (+185 Da vs. H).
-
-
Final Cleavage:
-
Wash resin
DCM. -
Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Precipitate in cold diethyl ether.
-
Synthesis Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered AEO coupling.
Analytical Validation & Stability Assays
Once synthesized, the stability of the AEO-capped peptide must be empirically verified against a native control.
In Vitro Plasma Stability Protocol
Objective: Determine the half-life (
-
Preparation:
-
Pool human or rat plasma (heparinized).
-
Prepare peptide stock: 10 mM in DMSO.
-
-
Incubation:
-
Dilute peptide to final concentration of
in plasma (pre-warmed to ). -
Incubate in a shaking water bath.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.
-
Aliquot
plasma into cold Acetonitrile (containing internal standard) to precipitate proteins. -
Centrifuge at 10,000g for 10 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Plot
vs. time to calculate and .
-
Comparative Data Summary (Expected Results)
The following table illustrates typical stability improvements observed when capping a standard GLP-1 analogue with AEO compared to Acetylation.
| Parameter | Native Peptide | Acetylated Peptide | AEO-Capped Peptide |
| N-Cap Structure | Free Amine ( | Acetyl ( | 2-amino-2-ethyloctanoyl |
| DPP-IV Resistance | Low (Rapid cleavage) | Moderate | High (Steric Blockade) |
| Plasma | ~5-10 min | ~30-45 min | > 4-6 Hours |
| Albumin Binding | < 5% | < 5% | ~65-80% |
| Solubility | High | High | Moderate (Requires DMSO/Buffer) |
References
-
Mapelli, C., et al. (2022).
-Disubstituted -Amino Acids." Journal of the American Chemical Society, 144(23), 10145-10150.[1] Link -
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Werder, M., et al. (1999).
-disubstituted amino acids." Helvetica Chimica Acta, 82(10), 1774-1800. Link -
Zou, Y., et al. (2024).[2] "Challenges and recent advancements in the synthesis of
-disubstituted -amino acids." RSC Advances, 14, 1200-1215. Link -
Sigma-Aldrich. (2025). "Peptide Modifications: N-Terminal, Internal, and C-Terminal Application Note." Link
Sources
Troubleshooting & Optimization
overcoming steric hindrance in 2-amino-2-ethyloctanoic acid coupling
Technical Support Center: High-Steric Peptide Coupling Ticket Focus: Overcoming Steric Hindrance in 2-Amino-2-Ethyloctanoic Acid Coupling
Welcome to the Advanced Peptide Synthesis Help Desk
Status: Open Priority: Critical Agent: Senior Application Scientist
Issue Summary:
You are attempting to couple This compound (an
Root Cause Analysis: This specific amino acid presents a "perfect storm" of synthetic challenges:
-
The Quaternary
-Carbon: The presence of both an ethyl group and a hexyl chain at the -position creates a massive steric umbrella. This physically blocks the nucleophilic attack on the carbonyl carbon during coupling. -
The "Octanoic" Tail: The lipophilic C6 side chain increases aggregation potential in polar solvents (DMF/NMP), further reducing effective concentration.
-
Chirality Risk: Unlike Aib (aminoisobutyric acid), this molecule is chiral. Slow activation kinetics increase the window for oxazolone-mediated racemization.
Part 1: The Diagnostic Workflow (Triage)
Before altering your chemistry, confirm the failure mode using this decision matrix.
Figure 1: Decision tree for selecting the correct coupling strategy based on steric position.
Part 2: The "Standard" High-Performance Fix (HATU/HOAt)
Use this for moderate hindrance or if you haven't yet moved beyond HBTU/DIC.
The Logic: Standard HOBt-based esters are too bulky. You need a smaller, more electron-deficient leaving group. HOAt (1-hydroxy-7-azabenzotriazole) creates an active ester that is more reactive due to the pyridine nitrogen's electron-withdrawing effect and a "neighboring group effect" that coordinates the incoming amine.
Protocol #1: Optimized HATU Coupling
-
Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[1] HATU : 8 eq. DIPEA.
-
Solvent: DMF (Anhydrous). Note: If solubility is poor due to the octanoic tail, use 1:1 DMF/DCM or NMP.
-
Pre-activation: 1–2 minutes Max. Do not exceed this; HATU active esters can guanidinylate the amine if left too long.
-
Coupling Time: 2 hours × 2 (Double Coupling).
-
Temperature: 50°C (Microwave) or 60°C (Conventional).
Self-Validation:
-
Color Test: If using solid phase, the Kaiser test may be false-negative due to sterics. Use the Chloranil test or micro-cleavage LC-MS to verify coupling.
Part 3: The "Nuclear Option" (Acid Fluorides / TFFH)
Use this when HATU fails. This is the recommended default for this compound.
The Logic: Acid fluorides are the smallest possible activated species (fluorine atomic radius ≈ hydrogen). They lack the steric bulk of the O-At/O-Bt leaving groups found in HATU/HBTU, allowing the amine to penetrate the steric shield of the ethyl/octyl groups.
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][3]
Protocol #2: TFFH-Mediated Coupling
-
Activation:
-
Dissolve this compound (4 eq.) in dry DCM (Dichloromethane). DCM is preferred over DMF for acid fluoride stability.
-
Add TFFH (4 eq.).
-
Add DIPEA (8 eq.).[1]
-
-
Reaction:
-
Duration: 2 hours at Room Temperature. Avoid heating acid fluorides aggressively as they can hydrolyze.
-
Additives: If the reaction is sluggish, add 4 eq. of HOAt as a catalyst, but try pure acid fluoride first.
Data Comparison:
| Coupling Method | Steric Penetration | Racemization Risk | Yield (Est.)[5] |
| DIC/HOBt | Low | Low | < 10% |
| HATU/DIPEA | High | Moderate | 40–60% |
| TFFH (Acid Fluoride) | Very High | Low | > 85% |
Part 4: The "NCA" Route (N-Carboxyanhydrides)
Use this if the this compound is the nucleophile (i.e., you are coupling TO it).
The Logic: When the bulky amino acid is the amine, its nucleophilicity is near zero. You need a highly reactive electrophile. N-Carboxyanhydrides (NCAs) react rapidly and release CO2 as the only byproduct, driving the reaction forward entropically.
Protocol #3: NCA Synthesis & Coupling
-
Formation: Treat the amino acid with triphosgene (careful!) or T3P/CO2 to form the cyclic anhydride.
-
Coupling: React the NCA with the amino component in THF or Dioxane at 40–60°C.
-
Advantages: No base required (reduces racemization), high concentration possible.
Part 5: Troubleshooting & FAQs
Q1: The reaction mixture turned black during HATU coupling. Is my peptide ruined?
-
Diagnosis: This is likely "guanidinylation." If the amine attacks the uronium part of HATU instead of the carbonyl, it caps the sequence permanently.
-
Fix: Reduce pre-activation time to < 30 seconds. Ensure you are using exactly 0.95–0.98 equivalents of HATU relative to the acid to prevent excess reagent from reacting with the amine.
Q2: I see a mass of [M+16] or [M+32] in my LC-MS.
-
Diagnosis: Oxidation of the octanoic chain is unlikely. This is likely hydrolysis of the acid fluoride or active ester back to the acid, or formation of an adduct.
-
Fix: Ensure solvents are strictly anhydrous. For TFFH, use fresh DCM distilled over CaH2 or from a solvent purification system.
Q3: The coupling works, but I'm losing the chirality (Epimerization).
-
Diagnosis: Slow coupling allows the activated amino acid to form an oxazolone intermediate, which racemizes.
-
Fix: Switch to TFFH (Protocol 2). Acid fluorides do not go through the oxazolone mechanism as readily as active esters. Alternatively, add Collidine (TMP) instead of DIPEA; it is a weaker base and reduces proton abstraction from the
-carbon.
Q4: My peptide is aggregating and failing after this residue.
-
Diagnosis: The lipophilic octyl tail is acting like a lipid anchor, causing the peptide to fold back into the resin.
-
Fix: Switch solvent to NMP (N-methylpyrrolidone) or add HFIP (Hexafluoroisopropanol) to the coupling mixture. HFIP is excellent at disrupting beta-sheet aggregation.
References
-
Carpino, L. A., et al. (1990). The 1-Hydroxy-7-azabenzotriazole-based Activation Strategy in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Link (Foundational work on HATU/HOAt).
-
Carpino, L. A., et al. (1996).[6] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides.[3] Accounts of Chemical Research. Link (The definitive guide on TFFH).
-
Wenschuh, H., et al. (1995). Peptide Bond Formation via Acid Fluorides.[3][6] Journal of Organic Chemistry. Link (Application to sterically hindered peptides).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link (Comprehensive review including bulky coupling strategies).
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link (Detailed discussion on NCA polymerization and coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Mild Deoxofluorination Reagent [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: High-Yield Coupling of α,α-Disubstituted Amino Acids
Welcome to the technical support center for navigating the complexities of incorporating α,α-disubstituted amino acids into your peptide sequences. The unique steric hindrance posed by these valuable building blocks demands a nuanced approach to peptide coupling. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven insights to overcome common challenges and achieve high-yield synthesis of these sterically demanding peptides.
The Challenge: Steric Hindrance in α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are critical components in modern drug design, offering conformational constraints that can enhance metabolic stability and biological activity.[1][2] However, the very steric bulk that provides these advantages presents a significant hurdle during peptide synthesis. The congested environment around the carboxylic acid and the incoming amine makes peptide bond formation kinetically challenging, often leading to low yields and incomplete reactions.
This guide will delve into the selection of appropriate coupling reagents, optimization of reaction conditions, and troubleshooting common issues encountered when working with these unique amino acids.
Section 1: Selecting the Right Coupling Reagent
The choice of coupling reagent is paramount for successfully coupling α,α-disubstituted amino acids.[3] Standard reagents often fail to provide the necessary reactivity to overcome the steric barrier. Here, we discuss the most effective classes of reagents and their specific applications.
Iminium/Uronium Salt-Based Reagents
These reagents are among the most popular and effective for difficult couplings due to their high reactivity.[3][4] They function by forming highly reactive O-acylisourea intermediates.
What are HATU and HCTU, and why are they effective for hindered couplings?
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues like HCTU are highly efficient coupling reagents that generate reactive OAt esters.[4][5] The OAt leaving group is more reactive than the OBt group found in older reagents like HBTU, due to the lower pKa of its corresponding hydroxylamine (HOAt).[4][5] Furthermore, the pyridine nitrogen in HOAt provides anchimeric assistance during the coupling reaction, accelerating the process.[5] HATU is often the reagent of choice for sterically demanding couplings, including those involving α,α-disubstituted amino acids.[5][6][7]
What is COMU and what are its advantages over HATU?
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers several advantages over HATU.[3][8][9]
-
Enhanced Safety: COMU is based on OxymaPure, a non-explosive alternative to HOBt and HOAt, making it safer to handle and store.[3][8][10]
-
High Reactivity: It exhibits coupling efficiencies comparable to or even exceeding HATU in some cases.[3][8] COMU exists in the more reactive uronium form, which may contribute to its high reactivity.[6][9]
-
Improved Solubility and Stability: COMU is highly soluble in common peptide synthesis solvents like DMF and NMP and is stable, making it suitable for both solid-phase (SPPS) and solution-phase synthesis.[8][9]
-
Water-Soluble Byproducts: The byproducts of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.[8][9][10]
-
Visual Reaction Monitoring: The reaction mixture changes color during the activation and coupling process, allowing for visual monitoring of the reaction's progress.[8][9]
Phosphonium Salt-Based Reagents
Phosphonium salts are another class of highly effective coupling reagents that are particularly useful in specific scenarios.
When should I consider using PyBOP?
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a robust phosphonium salt-based coupling reagent.[11] A key advantage of phosphonium reagents like PyBOP is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with iminium/uronium reagents when used in excess.[3][4][9] This makes PyBOP an excellent choice for fragment condensation and cyclization reactions where precise stoichiometry is critical.[4][9]
Acyl Fluoride Formation
What is the acyl fluoride method and when is it necessary?
For exceptionally challenging couplings, such as coupling two adjacent α,α-disubstituted amino acids (e.g., Aib-Aib), even the most potent uronium or phosphonium reagents may prove insufficient.[3] In these cases, converting the carboxylic acid to its corresponding acyl fluoride can provide the necessary reactivity. Amino acid fluorides are highly efficient for coupling sterically hindered residues.[3]
Section 2: Troubleshooting Guide for Low Coupling Yields
Experiencing low yields is the most common frustration when working with α,α-disubstituted amino acids. This section provides a systematic approach to troubleshooting and optimizing your coupling reactions.
Q1: My coupling reaction with an α,α-disubstituted amino acid is resulting in a very low yield. What are the first things I should check?
A1: Low coupling efficiency is often a multifaceted problem. Here’s a checklist of initial troubleshooting steps:
-
Reagent Choice: Are you using a high-reactivity coupling reagent specifically suited for hindered amino acids, such as HATU, HCTU, or COMU? Standard reagents like DCC/HOBt are often insufficient.
-
Reaction Time and Temperature: Sterically hindered couplings are kinetically slow. You may need to increase the reaction time significantly. Consider performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid and reagents.[12] For particularly difficult couplings, gentle heating or the use of microwave-assisted peptide synthesis (MASPS) can be highly effective in driving the reaction to completion.[3][12]
-
Solvent Selection: The solvent must adequately solvate the growing peptide chain attached to the resin. Poor solvation can lead to peptide aggregation, which physically blocks the reactive sites.[12] N-methylpyrrolidone (NMP) generally has better solvating properties than Dimethylformamide (DMF).[12] For extremely difficult sequences, consider using a solvent mixture or incorporating chaotropic salts like LiCl to disrupt aggregation.[12][13]
-
Base Selection: The choice and amount of base are critical. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required for activation with iminium/uronium and phosphonium reagents.[3] Ensure you are using the correct stoichiometry. For COMU, only one equivalent of base is needed, whereas HATU and HBTU typically require two.[6] Using a weaker base like sym-collidine can sometimes reduce racemization but may also decrease the coupling efficiency.[3]
Q2: I'm still getting a low yield even after optimizing the reaction time and temperature. What's my next step?
A2: If initial optimizations fail, consider these more advanced strategies:
-
Switch to a More Powerful Reagent: If you are using HATU, switching to COMU might provide an additional boost in reactivity.[3][8]
-
Utilize the Acyl Fluoride Method: For the most challenging couplings, such as Aib-Aib, forming the acyl fluoride of the incoming amino acid is a highly effective strategy.[3][12]
-
Incorporate Structure-Breaking Elements: Peptide aggregation can be a major cause of low yields.[13] If your sequence is prone to forming secondary structures, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues to disrupt these structures and improve solvation.[12][13]
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A systematic workflow for troubleshooting low coupling yields.
Section 3: FAQs on Side Reactions and Best Practices
Q1: What is epimerization and how can I minimize it when coupling α,α-disubstituted amino acids?
A1: Epimerization is the change in the configuration of a single stereocenter, leading to the formation of a diastereomer of your desired peptide.[14][15] While α,α-disubstituted amino acids themselves are not chiral at the alpha carbon (unless the two substituents are identical), the preceding amino acid in the sequence can be susceptible to epimerization during the activation step.[16]
Causes of Epimerization:
-
Base-Mediated Proton Abstraction: The α-proton of the activated amino acid can be abstracted by the base used in the coupling reaction, leading to a loss of stereochemical integrity.[16][17]
-
Oxazolone Formation: The activated amino acid can form an oxazolone intermediate, which is prone to racemization.[18][19]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent: Reagents like COMU have been reported to reduce the risk of epimerization compared to HATU.[8] DEPBT is another coupling reagent known for causing very little epimerization.[6]
-
Base Selection: Use a sterically hindered base like DIPEA.[17] In cases of high epimerization risk, a weaker base such as sym-collidine may be beneficial, though it might slow down the coupling reaction.[3]
-
Solvent Choice: The polarity of the solvent can influence the rate of epimerization.[19] Solvents like N-butylpyrrolidinone (NBP) have been shown to result in lower or equal racemization compared to DMF.[20]
-
Avoid Excess Base and Pre-activation Time: Use the minimum necessary amount of base and add it to the reaction mixture just before the coupling step to minimize the time the amino acid spends in its activated, epimerization-prone state.
Q2: I've heard about guanidinylation as a side reaction. What is it and how can I avoid it?
A2: Guanidinylation is a side reaction that can occur when using iminium/uronium-based coupling reagents like HBTU, TBTU, and HATU in excess.[6] The reagent can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that caps the peptide and prevents further elongation.[6]
How to Avoid Guanidinylation:
-
Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent relative to the carboxylic acid. It is often recommended to use a slight excess of the amino acid and a stoichiometric amount of the coupling reagent.[6][9]
-
Use Phosphonium-Based Reagents: Phosphonium reagents like PyBOP do not cause guanidinylation and are therefore a safer choice when an excess of coupling reagent is required, such as in cyclization reactions.[3][4][9]
Mechanism of Action: Iminium/Uronium vs. Phosphonium Reagents
Caption: Simplified mechanisms of action for iminium/uronium and phosphonium coupling reagents.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Coupling Hindered Amino Acids using COMU
This protocol provides a general guideline for coupling α,α-disubstituted amino acids in solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected α,α-disubstituted amino acid (3 equivalents relative to resin loading), COMU (3 equivalents), and DIPEA (3 equivalents) in DMF or NMP. Briefly vortex the solution.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, a second coupling (double coupling) is recommended.
-
Double Coupling (if necessary): Repeat steps 3-5.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[12]
-
Acyl Fluoride Formation:
-
In a dry flask under an inert atmosphere, dissolve the Fmoc-protected α,α-disubstituted amino acid (3 equivalents) in dry DCM.
-
Cool the solution to 0°C.
-
Slowly add cyanuric fluoride (1 equivalent).
-
Stir the reaction for 1-2 hours at 0°C, monitoring the formation of the acyl fluoride by IR spectroscopy (disappearance of the carboxylic acid C=O stretch).
-
Carefully quench any remaining cyanuric fluoride with water. Extract the acyl fluoride into an organic solvent and dry it.
-
-
Coupling:
-
Dissolve the purified Fmoc-amino acid fluoride (2-3 equivalents) in DMF or NMP.
-
Add the solution to the deprotected resin.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Allow the coupling to proceed for 2-4 hours.
-
Wash the resin thoroughly and proceed with the synthesis.
-
Quantitative Data Summary
| Coupling Reagent | Advantages | Disadvantages | Typical Use Cases |
| HATU | High reactivity, well-established.[4][6] | Potential for guanidinylation, based on explosive HOAt.[5][6] | Difficult couplings, sterically hindered amino acids.[5] |
| COMU | High reactivity, safer (Oxyma-based), water-soluble byproducts, visual monitoring.[3][8][9][10] | Higher cost than some older reagents. | Preferred for hindered couplings, both SPPS and solution-phase.[8][9] |
| PyBOP | No guanidinylation side reaction, effective for cyclization.[3][4][11] | Can be less reactive than HATU/COMU for the most hindered couplings. | Fragment condensation, cyclization, avoiding N-terminal capping.[4][9] |
| Acyl Fluorides | Extremely high reactivity.[3] | Requires an extra synthetic step, moisture sensitive. | Coupling of two adjacent α,α-disubstituted amino acids.[3] |
References
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]
-
α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2023). MDPI. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed. [Link]
-
Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020). ACS Biomaterials Science & Engineering. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. [Link]
-
Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]
-
Properties of the selected bases a. ResearchGate. [Link]
-
Solution-phase Synthesis of Aib-containing Cyclic Hexapeptides. (2004). PubMed. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
-
Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. (2017). Chemical Communications. [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
-
Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). (2003). PubMed. [Link]
-
Epimerisation in Peptide Synthesis. OUCI. [Link]
-
α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. Molecular Pharmaceutics. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. people.uniurb.it [people.uniurb.it]
- 19. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
preventing racemization during activation of 2-amino-2-ethyloctanoic acid
Technical Support Center: Activation of 2-Amino-2-ethyloctanoic Acid
Welcome to our dedicated technical support center for handling sterically hindered and racemization-prone amino acids. This guide provides in-depth troubleshooting advice and validated protocols for the activation and coupling of this compound, a non-proteinogenic α,α-disubstituted amino acid, with a focus on mitigating the critical issue of racemization.
Introduction: The Challenge of α,α-Disubstituted Amino Acids
This compound and its analogs are valuable building blocks in medicinal chemistry, prized for their ability to induce specific secondary structures (e.g., helices) in peptides and for their resistance to enzymatic degradation. However, their steric bulk presents a significant challenge during peptide synthesis. The quaternary α-carbon hinders both the activation of the carboxyl group and the subsequent nucleophilic attack by the incoming amine, slowing down the desired reaction. This sluggishness provides a kinetic window for an alternative, undesirable reaction pathway: racemization.
Racemization during the activation of α-amino acids typically proceeds through the formation of an oxazolone (azlactone) intermediate. While all amino acids can form these intermediates, the steric hindrance in α,α-disubstituted amino acids like this compound can, under certain conditions, favor a pathway that leads to loss of stereochemical integrity at the α-carbon. Understanding and controlling the factors that lead to this pathway is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to racemization than a standard amino acid like Alanine during activation?
While seemingly counterintuitive given the steric hindrance, the potential for racemization arises from the stability of the intermediate formed during activation. The key is the lability of the α-proton. However, in α,α-disubstituted amino acids, there is no α-proton to be abstracted. Instead, racemization can occur via a planar intermediate if the activating group forms a sufficiently stable, long-lived, and reactive species that can undergo stereochemical scrambling upon nucleophilic attack. The sluggishness of the desired coupling reaction due to steric hindrance increases the lifetime of this highly reactive intermediate, thereby increasing the risk of racemization.
Q2: I'm observing significant diastereomeric impurities in my final peptide. How can I confirm that racemization is occurring during the activation step?
This is a common issue. To pinpoint the source of racemization, you should perform a control experiment.
Diagnostic Protocol: Assessing Racemization Potential
-
Activate the Amino Acid: Activate 1 equivalent of your protected this compound using your standard coupling agent and base (e.g., DIC/HOBt or HATU/DIPEA) in your chosen solvent for 30-60 minutes without adding the amine nucleophile.
-
Quench and Isolate: Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl) and extract the activated amino acid derivative.
-
Derivatize for Analysis: Convert the isolated acid into a methyl ester using a non-racemizing agent like diazomethane or (trimethylsilyl)diazomethane.
-
Chiral Chromatography: Analyze the resulting methyl ester using chiral HPLC or GC. The presence of two enantiomeric peaks will confirm that racemization occurred during the activation step itself.
This isolates the activation step from the coupling step, definitively identifying where the loss of stereochemical purity is happening.
Troubleshooting Guide: Preventing Racemization
Issue: Significant Racemization Detected After Coupling
The choice of coupling reagent, base, and solvent system is critical in suppressing racemization for sterically hindered amino acids.
Root Cause Analysis & Solution Pathway
The primary goal is to accelerate the rate of the desired aminolysis (coupling) reaction so that it outcompetes the rate of racemization. This is achieved by selecting an activation method that forms a highly reactive intermediate with a short half-life.
Caption: Logical workflow for diagnosing and solving racemization.
Solution 1: Choice of Coupling Reagent
Standard carbodiimide-based reagents like DIC, especially when paired only with HOBt, can be too slow. Uronium/aminium salts are generally more effective. However, even within this class, there are crucial differences.
| Reagent | Class | Typical Racemization (%) with Hindered Amino Acids | Mechanism & Recommendation |
| DIC/HOBt | Carbodiimide | 5-15% | Forms an O-acylisourea intermediate. The subsequent reaction can be slow. Not recommended for this application. |
| HATU/HBTU | Uronium/Aminium | 2-8% | Activates via the formation of an HOBt/HBTU ester. While effective, the reaction can still be sluggish with α,α-disubstituted residues. |
| COMU | Uronium | <1% | Considered one of the most powerful and racemization-suppressing coupling reagents. Its superiority stems from the formation of a highly reactive acyl-N-oxy-morpholino-uronium salt that undergoes rapid aminolysis. This is the recommended first-line choice. |
Solution 2: Conversion to Acid Halides
For extremely difficult couplings where even powerful reagents like COMU are insufficient, converting the amino acid to a more reactive species like an acid chloride or fluoride is a highly effective strategy.
Workflow: Acid Chloride Formation and Coupling
Caption: Workflow for racemization-free coupling via an acid chloride intermediate.
Protocol: Fmoc-2-amino-2-ethyloctanoic acid Chloride Synthesis and Coupling
-
Safety Note: This procedure should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.
-
Preparation: Dry all glassware thoroughly. Dissolve the Fmoc-protected this compound (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Formation: Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise to the solution. A catalytic amount of DMF (1-2 drops) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the conversion by quenching a small aliquot with methanol and analyzing by LC-MS to observe the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all volatile reagents are removed.
-
Immediate Coupling: Re-dissolve the crude acid chloride in anhydrous DCM or THF. Add this solution to a pre-cooled (0 °C) solution of the amine component (1 eq) and a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) (2.2 eq).
-
Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
This method bypasses the common activating agents and directly forms a highly reactive intermediate, which couples very rapidly, thus minimizing the time available for any side reactions.
Solution 3: Base and Solvent Considerations
-
Base: The choice of base is critical. For uronium salt activations (e.g., with COMU), a hindered, non-nucleophilic base like DIPEA is standard. However, for particularly sensitive couplings, using a weaker base such as N-methylmorpholine (NMM) can sometimes reduce racemization, albeit at the cost of a slower reaction rate. For acid chloride couplings, a non-nucleophilic base like 2,6-lutidine is often preferred as it is less likely to cause side reactions.
-
Solvent: Aprotic solvents are required. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common. DMF is often preferred for its superior solvating properties, which can accelerate the coupling reaction. However, ensure the use of high-purity, peptide-synthesis-grade DMF, as impurities can interfere with the reaction.
References
-
COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Salts. Chemistry – A European Journal. [Link]
using acid fluorides for coupling sterically bulky amino acids
Topic: Coupling Sterically Bulky Amino Acids via Acid Fluorides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 9, 2026
Executive Summary: The Steric Challenge
Welcome to the technical support module for Acid Fluoride Activation . If you are accessing this guide, you are likely hitting a "steric wall" with standard reagents.
Conventional uronium/phosphonium reagents (HATU, PyBOP) rely on the formation of an active ester (OBt/OAt). For extremely bulky residues—such as
The Solution: Acid fluorides (
Mechanism of Action
Understanding the chemistry is vital for troubleshooting. We primarily utilize TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for in situ generation of acid fluorides.[1][2][3]
Key Mechanistic Advantage: The conversion of the carboxylic acid to the acid fluoride is rapid. The resulting acid fluoride is an isolated intermediate species (in the reaction mixture) that is stable enough to survive mild moisture but reactive enough to acylate hindered amines.
Figure 1: Mechanistic pathway of TFFH activation. Note that the small radius of the fluoride leaving group is the critical factor allowing the hindered amine to attack the carbonyl carbon.
Standard Operating Procedure (SOP): TFFH Coupling
This protocol is validated for Solid Phase Peptide Synthesis (SPPS) on polystyrene and PEG-based resins.
Reagents Required:
-
TFFH: Tetramethylfluoroformamidinium hexafluorophosphate.[1][3][4][5]
-
Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide).
-
Note: DCM often yields higher conversion rates for acid fluorides due to better solvation of the intermediate and distinct polarity, but DMF is acceptable for standard SPPS flow.
-
Protocol Steps:
-
Preparation (Activation Phase):
-
Dissolve the Fmoc-Amino Acid (3.0 - 5.0 equiv relative to resin loading) in a minimal amount of solvent.
-
Add TFFH (1:1 molar ratio to Amino Acid).[6]
-
Add DIEA (2.0 equiv relative to Amino Acid).
-
Crucial Step: Allow to activate for 10–15 minutes before adding to the resin. This ensures full conversion to the acid fluoride.
-
-
Coupling Phase:
-
Monitoring:
-
Standard colorimetric tests (Kaiser) may yield false negatives on bulky amines. Use the Chloranil test for secondary amines or micro-cleavage followed by HPLC/MS for definitive confirmation.
-
Troubleshooting & FAQs
Q1: My coupling yield is still low (<50%) even with TFFH. What now?
-
Diagnosis: The solvent system may be hindering the reaction kinetics.
-
Solution: Switch from DMF to DCM (Dichloromethane) or a DCM/DMF mixture for the coupling step. Acid fluorides often exhibit superior kinetics in DCM.
-
Alternative: Perform a "Double Couple." Do not just extend the time; drain the vessel and add fresh activated reagents. The thermodynamic drive of fresh reagents is more effective than kinetic waiting.
Q2: I am observing epimerization (racemization) of the C-terminal residue.
-
Diagnosis: Over-activation or excessive base exposure. While acid fluorides are generally resistant to racemization, the presence of excess base for prolonged periods can trigger oxazolone formation (the primary pathway for racemization).
-
Solution:
-
Reduce the pre-activation time to exactly 5-8 minutes.
-
Switch the base from DIEA to TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that effectively neutralizes HF without promoting proton abstraction from the
-carbon.
-
Q3: Can I use HOAt or HOBt as an additive with TFFH?
-
Technically, yes, but it defeats the purpose. Adding HOBt/HOAt converts the acid fluoride back into an active ester (OBt/OAt). If you are using TFFH to overcome steric bulk, adding HOAt re-introduces the bulky leaving group you were trying to avoid.
-
Exception: For extremely acid-sensitive residues (His, Cys) where you fear the HF byproduct might cause side reactions, HOAt can be used as a "buffer," but expect slower coupling.
Q4: The TFFH reagent solution turned cloudy upon adding DIEA.
-
Status: Normal.
-
Explanation: This is often the precipitation of the amine-HF salt or the tetramethylurea byproduct depending on the solvent. Unless the precipitate is preventing agitation, proceed with the coupling.
Comparative Data: When to Switch?
Use the table below to justify your reagent choice in experimental design.
| Feature | HATU / HBTU (Uronium) | Acid Chloride (via BTC/SOCl2) | Acid Fluoride (via TFFH) |
| Primary Use | Standard SPPS, moderate bulk | Extreme bulk, Solution phase | Extreme bulk, SPPS |
| Leaving Group Size | Large (OBt/OAt) | Small (Cl) | Small (F) |
| Hydrolytic Stability | Moderate | Very Low (Decomposes rapidly) | High (Stable for hours) |
| Racemization Risk | Low (with base control) | High (via Oxazolone) | Low (Low Oxazolone risk) |
| Steric Limit | Val, Ile, Thr | N-Me, Aib | Aib-Aib, N-Me-N-Me |
Decision Logic: The Coupling Workflow
Follow this decision tree to determine if TFFH is required for your specific sequence.
Figure 2: Decision matrix for selecting coupling reagents based on steric hindrance.
References
-
Carpino, L. A., et al. (1990). Acid fluorides: a new class of rapid-acting acylating agents for use in peptide synthesis. Journal of the American Chemical Society.[1]
-
Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis.[1][2] Journal of the American Chemical Society.[1]
-
El-Faham, A., & Albericio, F. (2011).[8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Wenschuh, H., et al. (1994). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Mild Deoxofluorination Reagent [organic-chemistry.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
optimizing HATU/HOAt coupling conditions for hindered amines
Topic: Optimizing HATU/HOAt Conditions for Hindered Amines
Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Sterically Demanding Amidation[1]
Core Mechanism: Why HATU?
User Question: I usually use EDC/HOBt or HBTU. Why is HATU recommended specifically for my hindered amine substrate?
Scientist Response: For sterically hindered amines (e.g., N-methylated amino acids, tert-butyl amines, or aniline derivatives), standard coupling reagents often fail because the rate of nucleophilic attack is slower than the rate of active ester hydrolysis or rearrangement.[1]
HATU is the "gold standard" because of the Neighboring Group Effect provided by the 7-azabenzotriazole (HOAt) moiety.[1] Unlike HBTU (which uses HOBt), the nitrogen at the 7-position of the HOAt ring accepts a hydrogen bond from the incoming amine.[1] This aligns the amine in a favorable geometry for attack on the carbonyl, significantly accelerating the reaction rate (up to 100x faster than HBTU) and reducing epimerization.[1]
Visualizing the Mechanism
The diagram below illustrates the critical "pre-transition state" stabilization that makes HATU effective for hindered systems.
Figure 1: The 7-azabenzotriazole moiety facilitates a cyclic transition state, acting as a temporary template to bring the hindered amine and active ester together.[1]
Troubleshooting: Common Failure Modes
User Question: My reaction isn't working as expected. I either get low yields or a strange byproduct. How do I diagnose this?
Scientist Response: Use the following diagnostic table to identify your specific issue. For hindered amines, the margin for error is smaller than with standard couplings.[1]
| Symptom | Probable Cause | Technical Explanation | Resolution |
| Mass Spectrum shows +99 Da (or +100) | Guanidinium Formation | The amine reacted directly with HATU instead of the active ester.[1] This happens if the amine is added before the acid is fully activated.[1] | Modify Protocol: Pre-activate Acid + HATU + Base for 2–5 mins before adding the amine. |
| Low Conversion (<50%) | Aggregation / Solvation | The hindered amine is shielded by the solvent cage or peptide aggregation (beta-sheets).[1] | Switch Solvent: Move from DMF to NMP or DMSO. Add chaotropic salts (LiCl) if it's a peptide.[1] |
| Epimerization (Racemization) | Base Basicity | The base (DIPEA/TEA) is too strong, abstracting the | Switch Base: Use TMP (Collidine) .[1] It is a weaker base but sufficient for HATU, significantly reducing racemization.[1] |
| Hydrolysis (Acid Recovery) | Wet Solvents | Hindered couplings are slow; moisture competes with the amine for the active ester over time.[1] | Dry Solvents: Use anhydrous DMF/NMP.[1] Keep reaction under Argon/Nitrogen.[1] |
The "Guanidinium Trap" (Critical Warning)
User Question: I found a byproduct that matches the mass of my amine + the HATU uronium fragment. Is the reagent bad?
Scientist Response: The reagent is likely fine, but the Order of Addition is critical. HATU is technically an aminium salt (guanidinium N-oxide).[1][2] If a hindered amine is present in the flask while HATU is activating the acid, the amine (being a nucleophile) can attack the central carbon of the HATU molecule directly, forming a stable, unreactive guanidinium species.[1]
The Rule: Never mix HATU and Amine without the Acid/Base mixture already equilibrated.[1]
Figure 2: Workflow logic to avoid the irreversible formation of guanidinium byproducts.
Optimized Protocol: The "Gold Standard" for Hindered Amines
User Question: Can you provide a specific step-by-step protocol that minimizes these risks?
Scientist Response: This protocol is optimized for hindered systems (e.g., N-methyl amino acids, Aib, alpha-methylated acids).[1]
Reagents:
-
Coupling Agent: HATU (1.1 – 1.2 equivalents)[1]
-
Base: HOAt (0.5 eq, optional but recommended for extreme hindrance) + DIPEA (2.0 – 3.0 eq) OR Collidine (for chiral sensitive acids).[1]
-
Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration).[1]
Procedure:
-
Dissolution (T=0): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in the solvent.[1] Do not add the amine yet.[1]
-
Activation (T=0 to T=2 min): Add the Base (DIPEA or Collidine).[1]
-
Coupling (T=2 min onwards): Add the Hindered Amine (1.0 – 1.2 eq) immediately after the short activation period.[1]
-
Monitoring: Stir at Room Temperature.
References & Further Reading
-
Carpino, L. A. (1993).[1][5][6] 1-Hydroxy-7-azabenzotriazole.[1][2][7] An efficient peptide coupling additive.[1][7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398.[1][2]
-
Albericio, F., et al. (2018).[1] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.[1] [1]
-
Comprehensive review comparing HATU, HBTU, and COMU.
-
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.[1]
-
Detailed discussion on hindered amine coupling strategies.
-
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Carpino, L.A. (1993) 1-Hydroxy-7-Azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115, 4397-4398. - References - Scientific Research Publishing [scirp.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. bachem.com [bachem.com]
troubleshooting low coupling efficiency in SPPS of alpha-ethyl amino acids
Technical Support Center: Troubleshooting -Ethyl Amino Acid Coupling in SPPS
Current Status: Operational
Topic: Optimization of Sterically Hindered Coupling (
The Core Challenge: The Tetrasubstituted Carbon
Why is this failing?
The introduction of an
-
Nucleophilic Shielding: When the
-ethyl amino acid is at the N-terminus (the amine is the nucleophile), the ethyl group acts as a "shield," physically blocking the approach of the incoming activated amino acid. -
Electrophilic Shielding: When coupling the
-ethyl amino acid (as the electrophile), the bulk retards the formation of the active ester and its subsequent attack by the resin-bound amine.
The Result: Slow kinetics (
Reagent Selection & Chemistry (The "Hardware")
Q: Standard HBTU/DIC coupling is yielding <20% conversion. What is the immediate upgrade?
A: Stop using standard uronium salts (HBTU/HCTU) immediately. For quaternary centers, you must switch to Phosphonium salts or Acid Fluorides .
| Reagent Class | Recommended Reagent | Why it works for | Critical Protocol Note |
| Phosphonium | PyAOP (or PyBOP) | No Guanidinylation. Uronium salts (HATU/HBTU) react with slow amines to form a permanent guanidine cap. PyAOP avoids this, allowing longer reaction times without killing the chain. | Use with HOAt. Keep base (DIEA) ratio strict (2:1 base:reagent). |
| Uronium (High Power) | HATU / COMU | The 7-azabenzotriazole (HOAt) or Oxyma leaving group utilizes the "neighboring group effect" to accelerate coupling via a pre-organized transition state. | Time Limit: Do not couple >2 hours. Guanidinylation risk increases with time. |
| Acid Fluoride | TFFH / BTFFH | Generates an amino acid fluoride. The fluoride atom is small (low steric bulk) and highly electronegative, penetrating the steric shield better than bulky OBt/OAt esters. | Excellent for Aib and |
Q: I am seeing a mass shift of +99 Da or +100 Da. What is this?
A: This is likely Guanidinylation .[1]
If you use HBTU/HATU with a sterically hindered amine (the
-
Fix: Switch to PyAOP or PyOxim . These cannot form guanidines.
Physical Parameters & Conditions
Q: Is microwave irradiation safe for these residues?
A: Not only safe, it is mandatory . The activation energy (
Recommended Microwave Protocol (CEM/Biotage Systems):
-
Temperature: 75°C is the baseline. For stubborn
-ethyl couplings, push to 90°C .-
Warning: Do not use 90°C if Cys or His are present in the sequence (racemization risk).
-
-
Time: extend standard 5 min couplings to 10–15 minutes .
-
Power: High absorption setting.
Q: My Fmoc deprotection is incomplete after the -ethyl residue. Why?
A: The steric bulk of the ethyl group protects the carbamate linkage. Standard 20% Piperidine (room temp) is often insufficient.
-
Protocol Adjustment:
-
Heat: Perform deprotection at 75°C for 3 minutes (Microwave).
-
Reagent: Add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. DBU is a stronger, non-nucleophilic base that drives the reaction. Note: DBU can promote aspartimide formation, so use only for the difficult step.
-
Experimental Workflow: The "Difficult Coupling" Loop
The following diagram outlines the logical decision process for salvaging a failed coupling event involving sterically hindered residues.
Figure 1: Decision matrix for optimizing sterically hindered peptide couplings. This workflow prioritizes chemical orthogonality (PyAOP) before physical aggression (Heat).
Resin & Solvation Strategy
Q: Does the resin type matter for short sequences with -ethyl groups?
A: Yes. Steric hindrance is exacerbated by resin crowding (pseudo-dilution phenomenon).
-
Loading: Use low-loading resin (< 0.3 mmol/g). High loading forces growing chains into close proximity, increasing aggregation.
-
Type: Use ChemMatrix (100% PEG) or TentaGel (PEG-PS). These resins swell better in difficult solvents and minimize
-sheet aggregation, which often accompanies hindered hydrophobic sequences.
Q: DMF vs. NMP?
A: NMP (N-methylpyrrolidone) is superior for hindered couplings.
-
Why: NMP is a more polar aprotic solvent than DMF and better solvates the resin-bound peptide aggregates.
-
Recommendation: If using a synthesizer, swap the main reaction solvent to NMP for the critical steps.
References & Validation Sources
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Definitive guide on PyAOP vs HATU mechanisms).
-
Carpenter, R. L., et al. (2020). TFFH: A Reagent for the Synthesis of Difficult Peptides. (Validation of acid fluorides for Aib/hindered residues). [Source: J. Org.[2] Chem via NIH]([Link])
-
CEM Corporation. Microwave Synthesis of Hindered Peptides.[3] (Application notes on temperature limits for Cys/His vs Aib).
-
Bachem. Global Technical Support: Side Reactions in SPPS. (Detailed mechanism of guanidinylation).
Technical Support Center: Microwave-Assisted Peptide Synthesis (MW-SPPS) for Difficult & Hindered Sequences
Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Protocol Optimization, and Advanced Methodologies for Hindered Peptides
Introduction
Welcome to the Advanced Technical Support Center for Microwave-Assisted Peptide Synthesis (MW-SPPS). This guide addresses the synthesis of "difficult" sequences—peptides prone to aggregation, steric hindrance (e.g., Aib, N-methylated residues), or chemically sensitive side reactions (e.g., racemization, aspartimide formation).[1]
Unlike conventional room-temperature synthesis, MW-SPPS utilizes dielectric heating to overcome the energy barriers of chain assembly. However, the application of high energy requires precise control to prevent thermal degradation. This guide provides self-validating protocols and troubleshooting logic to ensure high-fidelity synthesis.
Part 1: Troubleshooting Hub (Q&A)
Category 1: Synthesis Failures (Deletions & Truncations)
Q: My LC-MS shows a "deletion sequence" (missing one amino acid) after a bulky residue like Aib or N-Me-Ala. I used standard microwave conditions (75°C). What happened?
A: This is a kinetic failure due to steric hindrance.
-
Root Cause: The gem-dimethyl group of Aib or the N-methyl group creates a "steric wall," preventing the incoming activated amino acid from reaching the nucleophile. Standard microwave energy (75°C) is often insufficient for these specific couplings.
-
The Fix:
-
Increase Temperature: Elevate the coupling temperature to 90°C . The Arrhenius equation dictates that this temperature jump significantly increases the reaction rate, overcoming the steric barrier.
-
Switch Activation: If using DIC/Oxyma, consider double coupling . For extremely hindered couplings (e.g., Aib-Aib), switch to HATU/DIEA or PyAOP for the second coupling, as these generate highly reactive 7-azabenzotriazole esters.
-
Extend Time: Increase reaction time from 2 minutes to 5–10 minutes .
-
Q: I am seeing a "truncation" (synthesis stops completely) after 10–15 residues in a hydrophobic sequence. The resin passed the Kaiser test earlier.
A: You are likely experiencing On-Resin Aggregation .
-
Root Cause: Hydrophobic segments (e.g., V, I, L, F stretches) form beta-sheet-like structures within the resin matrix. This "gelation" physically blocks reagent access, regardless of microwave heating.
-
The Fix:
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMSO/NMP (1:4) for the coupling steps. These solvents disrupt hydrogen bonding better than DMF.
-
Pseudoprolines: Insert Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(PsiMe,Me,pro)-OH) immediately before the hydrophobic stretch. The "kink" structure of the oxazolidine ring disrupts the secondary structure, resolubilizing the chain.
-
Higher Swelling Resin: Switch from standard polystyrene (1% DVB) to PEG-PS (e.g., ChemMatrix, TentaGel) resins, which maintain better swelling in difficult sequences.
-
Category 2: Side Reactions (Racemization & Aspartimide)[2]
Q: My peptide contains Cysteine and Histidine. LC-MS shows multiple peaks with the same mass (isomers). Is the microwave causing this?
A: Yes, Thermal Racemization is the culprit.
-
Root Cause: Cysteine (via enolization) and Histidine (via imidazole-assisted proton abstraction) are highly susceptible to racemization at temperatures >50°C.
-
The Fix:
-
Strict Temperature Limit: NEVER heat Cys or His couplings above 50°C .
-
Protocol: Use 50°C for 10 minutes with DIC/Oxyma.
-
Additives: For Cys, use Oxyma Pure (less racemization than HOBt). For His, ensure the side chain is protected with Trt (trityl) or Bum (though Bum is harder to remove).
-
Q: I have an Asp-Gly sequence, and I see a mass of [M - 18 Da]. What is this?
A: This is Aspartimide Formation .[2][3][4][5][6][7]
-
Root Cause: The nitrogen of the Glycine amide bond attacks the ester of the Aspartic acid side chain, forming a cyclic imide (loss of H₂O, -18 Da). This is accelerated by heat and bases (piperidine).
-
The Fix:
-
Add Acid to Deprotection: Add 0.1 M HOBt or 0.1 M Oxyma to your 20% Piperidine deprotection solution. This suppresses the base-catalyzed ring closure.
-
Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Asp(OtBu). The bulky ester sterically hinders the cyclization.
-
Lower Deprotection Temp: Perform Fmoc removal at room temperature or max 50°C for this specific section.
-
Part 2: Core Protocols
Protocol A: Optimized MW-SPPS Cycle for Hindered Sequences
Use this for Aib, N-Me-Ala, or hydrophobic stretches.
| Step | Reagent | Temp (°C) | Time (min) | Notes |
| Deprotection | 20% Piperidine in DMF | 75–90 | 1 + 2 | Two stages (initial + main) to ensure complete Fmoc removal. |
| Wash | DMF | RT | 3 x 30s | Aggressive washing is critical. |
| Coupling 1 | AA (5 eq), DIC (5 eq), Oxyma (5 eq) | 90 | 2–5 | High energy for kinetics. |
| Coupling 2 | Optional (for Aib/N-Me) | 90 | 5 | Recommended for steric bulk. |
| Wash | DMF | RT | 3 x 30s |
Protocol B: "Sensitive Residue" Cycle (Cys, His)
Use this strictly for Cysteine and Histidine to prevent racemization.
| Step | Reagent | Temp (°C) | Time (min) | Notes |
| Deprotection | 20% Piperidine + 0.1M Oxyma | RT or 50 | 3 + 3 | Lower temp prevents pre-activation side reactions. |
| Wash | DMF | RT | 3 x 30s | |
| Coupling | AA (5 eq), DIC (5 eq), Oxyma (5 eq) | 50 | 10 | DO NOT EXCEED 50°C. |
| Wash | DMF | RT | 3 x 30s |
Part 3: Decision Logic & Visualization
Workflow 1: Optimization Logic for Difficult Sequences
Caption: Decision matrix for selecting microwave parameters based on amino acid properties.
Workflow 2: Troubleshooting Synthesis Failures
Caption: Root cause analysis flow for common MW-SPPS errors.
Part 4: Data & Reagent Selection
Coupling Reagent Comparison for MW-SPPS
| Reagent System | Activation Type | Recommended Use | Pros | Cons |
| DIC / Oxyma | Carbodiimide / Oxime | Standard & Cys/His | Safe (non-explosive), low racemization, high efficiency at 90°C. | Slower than HATU for extremely hindered amines. |
| HATU / DIEA | Uronium / Base | Hindered (Aib, N-Me) | Extremely fast kinetics, breaks steric walls.[8] | Risk of capping (guanidinylation) if slow; high racemization risk for Cys/His. |
| PyAOP / DIEA | Phosphonium / Base | Very Difficult | Excellent for cyclization and N-methyls; no guanidinylation. | Expensive; byproduct (HMPA) is toxic. |
| COMU / DIEA | Uronium / Base | Alternative to HATU | High efficiency, safer byproduct than HATU/HBTU. | Less stable in solution over time. |
References
-
Collins, J. M., et al. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology. Link
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007).[3] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage Blog. Link
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link
-
Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Novabiochem Technical Notes. Link
-
RSC Publishing. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry. Link
Sources
- 1. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic α,α-Disubstituted Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges presented by hydrophobic α,α-disubstituted peptides. Our aim is to equip you with the knowledge and protocols necessary to overcome these hurdles in your experimental work.
Introduction: The Unique Challenge of α,α-Disubstituted Peptides
Hydrophobic peptides are notoriously difficult to handle due to their propensity to aggregate in aqueous solutions. This challenge is often magnified in peptides containing α,α-disubstituted amino acids. The steric hindrance imposed by the two substituents at the α-carbon restricts the conformational freedom of the peptide backbone.[1] This rigidity can lead to the formation of stable secondary structures, such as helices or extended conformations.[1][2] While this can be advantageous for therapeutic applications, it can also promote intermolecular aggregation, leading to poor solubility and complicating experimental procedures.[3]
This guide will walk you through a systematic approach to improving the solubility of these challenging molecules, from initial assessment to advanced chemical modifications.
Section 1: Initial Assessment and Troubleshooting
Before attempting to dissolve your peptide, a preliminary assessment of its properties can guide you to the most effective solubilization strategy.
Understanding Your Peptide's Properties
Question: How can I predict the solubility of my α,α-disubstituted peptide?
Predicting peptide solubility with absolute certainty is challenging, as it is influenced by a multitude of factors.[4] However, you can make an educated assessment based on the following:
-
Amino Acid Composition: The overall hydrophobicity of your peptide is a primary determinant of its solubility. A high percentage of hydrophobic and non-polar residues will likely lead to poor aqueous solubility.[5][6]
-
Net Charge: Calculate the theoretical net charge of your peptide at a neutral pH (around 7). Peptides with a higher absolute net charge are generally more soluble in aqueous solutions.[7]
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to determine the net charge.
-
-
α,α-Disubstitution: The type of disubstitution plays a crucial role. For instance, α-aminoisobutyric acid (Aib) strongly promotes helical structures, while bulkier substituents like dipropylglycine (Dpg) can also induce specific conformations that may favor aggregation.[2][8]
Table 1: General Solubility Guidelines Based on Peptide Properties
| Peptide Characteristics | Predicted Solubility | Recommended Starting Solvent |
| High net positive charge | Good in acidic solutions | 10% Acetic Acid in Water |
| High net negative charge | Good in basic solutions | 0.1 M Ammonium Bicarbonate in Water |
| Net neutral charge, high hydrophobicity | Poor in aqueous solutions | Organic co-solvents (DMSO, DMF, ACN) |
The First Dissolution Attempt: A Step-by-Step Guide
Question: My lyophilized α,α-disubstituted peptide won't dissolve. What should I do?
It is crucial to test the solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[7] This prevents the loss of valuable material if the chosen solvent is inappropriate.
Experimental Protocol: Initial Solubility Testing
-
Aliquot: Weigh a small amount of your lyophilized peptide (e.g., 1 mg).
-
Initial Solvent: Based on your peptide's properties (Table 1), add a small volume of the recommended starting solvent. Start with sterile, deionized water if the peptide has a significant net charge.
-
Vortex: Gently vortex the sample.
-
Sonication: If the peptide does not dissolve, sonicate the sample in a water bath for short intervals (e.g., 10-20 seconds) to break up aggregates.[9] Avoid excessive heating.
-
pH Adjustment:
-
For basic peptides (net positive charge) that are insoluble in water, add a small amount of 10% acetic acid dropwise.
-
For acidic peptides (net negative charge) that are insoluble in water, add a small amount of 0.1 M ammonium bicarbonate or 0.1% aqueous ammonia dropwise.[5]
-
-
Organic Co-solvents: If the peptide remains insoluble, it is likely highly hydrophobic.
-
Carefully add a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[6] Start with a few microliters and gradually increase the volume until the peptide dissolves.
-
Once dissolved in the organic solvent, slowly add your aqueous buffer to the desired final concentration while gently vortexing.[9] Sudden changes in solvent polarity can cause the peptide to precipitate.
-
Causality: The principle behind this sequential approach is to first attempt solubilization in the most biocompatible solvent (water) and only resort to organic solvents or extreme pH adjustments when necessary. The gradual addition of aqueous buffer to a peptide dissolved in an organic solvent prevents a rapid change in the dielectric constant of the medium, which can trigger aggregation.
Section 2: Advanced Solubilization Strategies
If initial attempts to dissolve your peptide are unsuccessful, more advanced techniques may be required.
Chaotropic Agents
Question: Can I use chaotropic agents to dissolve my highly aggregated peptide?
Yes, chaotropic agents such as guanidinium hydrochloride (GdnHCl) or urea can be effective in solubilizing highly aggregated peptides. They work by disrupting the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that drive peptide aggregation.
Important Considerations:
-
Compatibility: Chaotropic agents can denature proteins and interfere with many biological assays. Their use should be carefully considered based on your downstream applications.
-
Removal: If the chaotropic agent is incompatible with your experiment, it will need to be removed, typically by dialysis or buffer exchange chromatography.
Chemical Modification: Solubility-Enhancing Tags
Question: How can I chemically modify my peptide to improve its solubility?
Attaching a hydrophilic tag to your peptide can significantly enhance its aqueous solubility. This is a powerful strategy, particularly for peptides intended for therapeutic use.
Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a peptide (PEGylation), can improve its solubility, increase its hydrodynamic radius, and reduce its immunogenicity.[10][11]
Experimental Protocol: Reversible Cysteine PEGylation
This protocol describes the reversible PEGylation of a cysteine residue within your peptide sequence.[12]
-
Reagent Preparation: Synthesize a "PEG-a-Cys" reagent by esterifying monomethoxy-poly(ethylene glycol) to Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)).
-
PEGylation Reaction: React your cysteine-containing peptide with the PEG-a-Cys reagent. This will form a mixed disulfide bond between the PEG reagent and the peptide.
-
Purification: Purify the PEGylated peptide using standard chromatographic techniques.
-
Cleavage (Optional): The PEG tag can be removed by treatment with a mild reducing agent such as tricarboxyethylphosphine (TCEP), restoring the native peptide.
Causality: The large, flexible, and hydrophilic PEG chain effectively shields the hydrophobic regions of the peptide from the aqueous environment, preventing aggregation and promoting solubilization.[12] The reversibility of the disulfide linkage allows for the release of the native peptide when desired.
Adding a tail of positively charged amino acids, such as arginine or lysine, to the N- or C-terminus of a hydrophobic peptide can significantly improve its solubility in aqueous solutions.[3] These charged residues increase the overall polarity of the peptide and can disrupt the hydrophobic interactions that lead to aggregation.
Section 3: Predictive Approaches and Rational Design
Question: Can I proactively design my α,α-disubstituted peptide to be more soluble?
Yes, several computational tools and design principles can help you predict and improve the solubility of your peptide during the design phase.
-
Solubility Prediction Algorithms: Several web-based tools and software packages can predict peptide solubility based on its amino acid sequence and other physicochemical properties.[13] Some newer methods are even incorporating the effects of non-natural amino acids.[14]
-
Hydrophobicity Profiling: Analyze the hydrophobicity profile of your peptide sequence. Large, contiguous stretches of hydrophobic residues are often problematic. Breaking up these regions with the introduction of polar or charged amino acids can improve solubility.
-
Strategic Placement of Charged Residues: The position of charged residues can be as important as their number. Placing charged residues at the termini or flanking hydrophobic regions can help to "shield" these areas and prevent aggregation.
Troubleshooting FAQs
Q1: My peptide dissolved initially but then crashed out of solution. Why?
-
A1: This is a common issue, especially after a change in conditions such as temperature, pH, or the addition of a salt. It indicates that the peptide is near its solubility limit in that particular buffer. Try redissolving the precipitate in a small amount of organic solvent before diluting it back into your buffer. Also, consider if your peptide is sensitive to the ionic strength of the buffer.
Q2: I'm concerned that the organic solvent will interfere with my cell-based assay. What are my options?
-
A2: DMSO is generally tolerated by many cell lines at low concentrations (typically <0.5%). However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cells. If DMSO is not an option, consider using less toxic organic solvents like ethanol or explore the use of solubility-enhancing tags that do not require organic solvents for dissolution.
Q3: Can lyophilization conditions affect the subsequent solubility of my peptide?
-
A3: Yes, the lyophilization process can sometimes lead to the formation of aggregates that are difficult to dissolve. The rate of freezing and the final vacuum pressure can influence the morphology of the lyophilized powder and its subsequent solubility. If you consistently have trouble with a particular peptide, you may want to investigate different lyophilization protocols.
Q4: My peptide contains a Cysteine residue. Are there any special precautions I should take?
-
A4: Yes, peptides containing cysteine are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and higher-order oligomers. This can significantly impact solubility. When dissolving cysteine-containing peptides, it is advisable to use degassed buffers and to consider adding a reducing agent like dithiothreitol (DTT) to your stock solution if a free thiol is desired. Avoid basic conditions, which can accelerate disulfide bond formation.[5]
Visualizing the Workflow
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on computational models for predicting protein solubility [jmicrobiol.or.kr]
- 14. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage Conditions for AEOA-Containing Peptides
Topic: Cleavage & Deprotection of Peptides Containing 2-Amino-2-Ethyloctanoic Acid (AEOA) Document ID: TSC-AEOA-CLV-01 Last Updated: 2025-05-12 Status: Active
Executive Summary & Technical Context
The Challenge:
this compound (AEOA) is a sterically hindered,
-
Steric Shielding: The quaternary
-carbon (bearing both an ethyl and a hexyl group) creates significant steric hindrance. If AEOA is located at the C-terminus (attached to the resin linker), this bulk prevents the trifluoroacetic acid (TFA) from effectively protonating the linker-peptide bond, leading to incomplete cleavage. -
Hydrophobic Aggregation: The lipophilic side chain renders the peptide highly hydrophobic. This often causes the peptide to precipitate on the resin during cleavage (preventing release) or fail to precipitate in diethyl ether during workup (leading to yield loss).
This guide provides optimized protocols to overcome these barriers, moving beyond standard TFA cocktails to high-efficiency cleavage systems.
Diagnostic Workflow
Before selecting a protocol, determine your failure mode using this logic flow.
Figure 1: Diagnostic decision tree for identifying cleavage failure modes in AEOA peptides.
Optimized Cleavage Protocols
Protocol A: The "Solubilizing" Cocktail (For Internal AEOA)
Use Case: AEOA is in the middle of the sequence. The main risk is the peptide aggregating on the resin due to the hydrophobic octyl chain, preventing the acid from accessing the resin sites.
The Mechanism: Standard TFA/Water cocktails are too polar. Adding Dichloromethane (DCM) swells the polystyrene resin and solvates the hydrophobic AEOA residues.
| Component | Volume % | Function |
| TFA | 85% | Acidolysis of linker and side chains. |
| DCM | 10% | Critical: Solubilizes hydrophobic chains; swells resin. |
| TIS (Triisopropylsilane) | 2.5% | Scavenger (carbocations). |
| Water | 2.5% | Scavenger (tBu cations). |
Step-by-Step:
-
Wash resin 3x with DCM to ensure it is fully swollen (do not finish with MeOH).
-
Add the freshly prepared cocktail.
-
Agitate gently for 3 hours at Room Temperature (RT). Note: AEOA sequences require 1 hour longer than standard peptides.
-
Filtration: Do not just filter. Wash the resin with pure TFA, then wash with 10% Acetic Acid in DCM to recover any hydrophobic peptide stuck to the beads. Combine washes.[1][2]
Protocol B: The "High-Energy" Cocktail (For C-Terminal AEOA)
Use Case: AEOA is the first amino acid loaded onto the resin (C-terminus).[1][2] The Issue: The steric bulk of AEOA protects the ester bond between the peptide and the resin linker (e.g., Wang or Rink Amide). Standard conditions will yield <20% recovery.
The Solution: Heat and prolonged exposure.[3]
| Component | Volume % | Function |
| TFA | 92.5% | Strong acidolysis. |
| TIS | 2.5% | Scavenger.[4][5][6] |
| Water | 2.5% | Scavenger.[4][6] |
| DODT (or EDT) | 2.5% | Strong scavenger (essential if heating to prevent oxidation). |
Step-by-Step:
-
Pre-swell resin in DCM.
-
Add cocktail.
-
Temperature Ramp:
-
Option 1 (Microwave - Recommended): Heat to 38°C (max 40°C) for 30 minutes . Warning: Do not exceed 45°C as AEOA peptides are prone to aspartimide formation or hydrolysis at high temps.
-
Option 2 (Passive): Agitate at Room Temperature for 4–6 hours .
-
-
Monitoring: Check cleavage efficiency by taking a small aliquot of resin, washing it, and performing a color test (e.g., Kaiser test) on the beads. If beads remain dark blue (for Rink Amide), cleavage is incomplete.
Troubleshooting: Post-Cleavage Workup
AEOA peptides often fail the standard "Ether Crash" (precipitation in cold diethyl ether) because the lipophilic side chain makes them soluble in ether.
Symptom: You add the TFA solution to cold ether, but no white precipitate forms. It remains clear or forms an oil.
Corrective Action (The "Aqueous Rescue"):
-
Do NOT discard the ether.
-
Evaporate the ether/TFA mixture using a rotary evaporator (set to <30°C) or a generic nitrogen stream until you have a thick oil.
-
Add a mixture of Water/Acetonitrile (1:1) with 0.1% TFA .[3][7]
-
The hydrophobic peptide should dissolve in this mixture (unlike standard peptides).
-
Lyophilize directly. This bypasses the precipitation step and recovers the product as a powder.
Mechanistic Insight: The Steric Barrier
Understanding the geometry of AEOA explains why standard protocols fail.
Figure 2: The ethyl and octyl chains on the
Frequently Asked Questions (FAQs)
Q: Can I use Reagent K for AEOA peptides? A: Yes. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is highly effective, especially if your sequence contains Methionine, Cysteine, or Tryptophan. The Phenol helps swell the resin, which aids in accessing the AEOA-Linker bond. However, it is odorous and requires careful disposal.
Q: My mass spec shows [M + 56]. What happened? A: This is likely a tert-butyl (tBu) adduct. Because AEOA is hydrophobic, the cleaved tBu cations (from protecting groups) are not effectively solvated by water and can re-attach to the peptide (alkylation).
-
Fix: Increase the scavenger load (TIS/Water) to 5% each, or add DODT (3,6-Dioxa-1,8-octanedithiol) as a "super-scavenger."
Q: Can I use 100% TFA? A: No. Without water or silanes (scavengers), the reactive carbocations generated during deprotection will permanently alkylate your peptide, especially on the hydrophobic AEOA side chain or Trp/Tyr residues.
Q: The peptide is stuck on the resin even after 4 hours. Now what? A: If Protocol B fails, try "Cleavage by Aminolysis." (Only for peptide amides). Treat the resin with ammonia in methanol or a primary amine. This is a different mechanism (nucleophilic attack) and is less sensitive to the steric acid-blockage, though it is rarely needed if heat is applied correctly.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][8][9][10] Chemical Reviews. (Comprehensive guide on scavengers and cleavage mechanisms).
-
CEM Corporation. (2017).[5] Application Note: Peptide Cleavage and Protected Cleavage Procedures.[2][5][6][7][11] (Protocols for heated cleavage of difficult sequences). [5]
-
Tickler, A. K., & Wade, J. D. (2007).[8] The synthesis of difficult peptides.[4][9][10][11] In Solid-Phase Peptide Synthesis (pp. 445-466). Academic Press. (Discusses the use of DCM and "magic mixtures" for hydrophobic peptides).
-
Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Foundational text on steric hindrance in SPPS).
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. cem.de [cem.de]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Minimizing Deletion Sequences When Coupling 2-Amino-2-Ethyloctanoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and detailed protocols to address the challenges associated with the coupling of 2-amino-2-ethyloctanoic acid and other sterically hindered α,α-disubstituted amino acids. Our goal is to equip you with the expertise to minimize deletion sequence formation and ensure the successful synthesis of your target peptides.
I. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the incorporation of sterically demanding residues like this compound.
Question 1: My LC-MS analysis shows a significant peak corresponding to the mass of my target peptide minus this compound. What is happening?
Answer: You are observing a "deletion sequence." This is the most common failure mode when coupling sterically hindered amino acids.[1][2] The bulky ethyl and octyl groups at the α-carbon of this compound physically obstruct the incoming activated carboxyl group from reaching the N-terminal amine of the peptide chain on the solid support. This slow reaction kinetic leads to a significant portion of the resin-bound peptides having an unreacted N-terminus. In the subsequent cycle of the solid-phase peptide synthesis (SPPS), the next amino acid in the sequence couples to this free amine, resulting in a peptide that is missing the intended sterically hindered residue.
Question 2: I am using a standard HBTU/DIPEA coupling protocol, which works for all other amino acids in my sequence. Why is it failing here and what is the first thing I should change?
Answer: Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often lack the reactivity required to overcome the high activation energy of sterically hindered couplings.[3] While effective for routine synthesis, their corresponding activated esters may not be potent enough to acylate the N-terminus in a timely manner.
Your first and most impactful change should be to switch to a more potent coupling reagent and a more effective base.
-
Recommended Reagent Upgrade: Switch to COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is an Oxyma-based aminium salt that has demonstrated superior performance for difficult couplings, including those with α,α-disubstituted amino acids.[4][5][6] It forms highly reactive Oxyma esters, which can significantly accelerate the coupling rate.[5]
-
Recommended Base Upgrade: Replace DIPEA (N,N-Diisopropylethylamine) with 2,4,6-Collidine . Collidine is a stronger, yet still non-nucleophilic, base that can be more effective in promoting difficult couplings.[4][7] In cases with a high risk of racemization, the weaker base sym.-collidine has been recommended to substitute DIPEA.[4]
Question 3: I've upgraded to COMU/Collidine and extended the coupling time to 4 hours, but I still observe a 15% deletion product. What is my next course of action?
Answer: This indicates that even with a high-potency reagent, the reaction is not being driven to completion. You have several robust options to further enhance coupling efficiency. The recommended strategy is a "Double Coupling and Capping" approach.
-
Perform a Double Coupling: After the initial 2-4 hour coupling with COMU/Collidine, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound. This second exposure significantly increases the probability of acylating any remaining free amines.
-
Implement a Capping Step: Following the second coupling, any minuscule amount of unreacted N-termini must be permanently blocked to prevent them from reacting in the next cycle. This is achieved by "capping" with acetic anhydride. Acetylation of the free amine is a very rapid and efficient reaction that terminates the chain, preventing the formation of a deletion sequence. The resulting capped peptide is easily separated during final purification.[8]
Question 4: I am working with a particularly long and difficult sequence, and even double coupling isn't achieving >95% efficiency. How can I leverage temperature to my advantage without compromising peptide integrity?
Answer: Increasing the reaction temperature is a powerful tool for overcoming kinetic barriers, and modern techniques allow for precise temperature control.
Microwave-Assisted SPPS: This is the preferred method for thermally-enhanced coupling. Microwave energy can dramatically accelerate difficult couplings, often reducing reaction times from hours to minutes.[9][10][11] For a residue like this compound, a coupling time of 10-20 minutes at a controlled temperature of 50-75°C can achieve near-quantitative results where room temperature methods fail.[12][13]
Caution on Racemization: While urethane-protected amino acids (like Fmoc-amino acids) are generally resistant to racemization, the risk is not zero, especially with prolonged heating or for certain sensitive residues (e.g., Cys, His).[4] Microwave synthesis often mitigates this by using very short reaction times.[11] Always verify the optical purity of your final product.
Question 5: Are there any alternatives to on-resin activation? Could I pre-activate the amino acid to improve its reactivity?
Answer: Yes, using a pre-activated amino acid derivative is an excellent and often highly effective strategy. The two most common approaches are:
-
Symmetrical Anhydrides: You can pre-form the symmetrical anhydride of Fmoc-2-amino-2-ethyloctanoic acid using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide). These anhydrides are highly reactive acylating agents. They can be synthesized, isolated, and stored, offering an advantage over in-situ methods.[14]
-
Amino Acid Fluorides: The conversion of the Fmoc-amino acid to its corresponding acid fluoride creates a highly reactive species that is particularly well-suited for coupling sterically hindered residues.[4] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate these in situ.
These methods provide the most reactive acylating species possible, often succeeding where other methods have failed.
II. In-Depth Methodologies & Protocols
This section provides detailed, step-by-step protocols for the key strategies discussed above.
Data Summary: Recommended Coupling Conditions
| Parameter | Standard Protocol (Low Efficiency) | Level 1 Optimization | Level 2 Optimization | Level 3 Optimization |
| Amino Acid | 4.0 eq | 4.0 eq | 4.0 eq (x2) | 5.0 eq |
| Coupling Reagent | HBTU (3.9 eq) | COMU (3.9 eq) | COMU (3.9 eq) (x2) | DIC / Oxyma Pure |
| Base | DIPEA (8.0 eq) | Collidine (8.0 eq) | Collidine (8.0 eq) (x2) | Collidine (10.0 eq) |
| Solvent | DMF | DMF | DMF | DMF |
| Temperature | Room Temp. | Room Temp. | Room Temp. | 75°C (Microwave) |
| Time | 2 hours | 4 hours | 2 x 2 hours | 10 minutes |
| Post-Coupling | None | None | Capping (Acetic Anhydride) | None |
| Expected Outcome | High Deletion | Reduced Deletion | Minimal Deletion | Near-Quantitative Coupling |
Experimental Workflows & Diagrams
Diagram 1: The Problem - Deletion Sequence Formation
This diagram illustrates the kinetic competition between successful coupling and the formation of a deletion sequence during Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow illustrating how steric hindrance leads to deletion sequences.
Diagram 2: Troubleshooting Decision Workflow
This flowchart provides a logical progression for troubleshooting and optimizing the coupling of this compound.
Caption: A decision tree for systematically overcoming difficult couplings.
Protocol 1: High-Potency Coupling with COMU and Collidine
This protocol is the first-line optimization for coupling this compound.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Solution: In a separate vessel, dissolve Fmoc-2-amino-2-ethyloctanoic acid (4.0 eq. relative to resin loading), COMU (3.9 eq.), and 2,4,6-Collidine (8.0 eq.) in DMF. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking at room temperature for 4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Protocol 2.
Protocol 2: Double Coupling and Capping Strategy
Use this protocol if Protocol 1 fails to yield complete coupling.
-
First Coupling: Perform steps 1-4 from Protocol 1, but with a coupling time of 2 hours.
-
Second Coupling: Immediately following the first coupling and washing, repeat steps 2-4 from Protocol 1 with a fresh activation solution for an additional 2 hours.
-
Capping:
-
Prepare a capping solution of 5% acetic anhydride and 5% 2,4,6-Collidine in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Protocol 3: Microwave-Assisted Coupling
This protocol is for maximizing efficiency and speed, especially for automated synthesizers.
-
Resin Preparation: Perform standard Fmoc deprotection and washing as described in Protocol 1.
-
Activation Solution: Prepare a solution of Fmoc-2-amino-2-ethyloctanoic acid (5.0 eq.), DIC (5.0 eq.), and Oxyma Pure (5.0 eq.) in DMF.
-
Coupling: Add the activation solution to the resin in a microwave-safe vessel.
-
Microwave Irradiation: Irradiate the vessel in a peptide synthesizer microwave at 75°C for 10 minutes, with variable power and stirring.
-
Washing: Drain and wash the resin as per standard procedures.
Protocol 4: Pre-formed Symmetrical Anhydride Coupling
This protocol uses a highly reactive, isolated coupling species.
-
Anhydride Formation:
-
Dissolve Fmoc-2-amino-2-ethyloctanoic acid (10 eq.) in DCM at 0°C.
-
Add DIC (5.0 eq.) dropwise and stir the solution at 0°C for 1 hour.
-
Filter the by-product (diisopropylurea) and concentrate the filtrate in vacuo to obtain the symmetrical anhydride.
-
-
Resin Preparation: Perform standard Fmoc deprotection and washing.
-
Coupling: Dissolve the pre-formed symmetrical anhydride (2.5 eq.) in DMF and add it to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain and wash the resin as per standard procedures.
III. Concluding Remarks
The successful incorporation of sterically hindered amino acids like this compound is a common challenge in modern peptide chemistry. By understanding the underlying principles of steric hindrance and reaction kinetics, researchers can move beyond standard protocols. The systematic application of high-potency coupling reagents, optimized bases, double coupling, capping, and advanced technologies like microwave synthesis provides a clear and effective path to minimizing deletion sequences and achieving high-purity target peptides.
IV. References
-
Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
US11028123B2 - Capping of unprotected amino groups during peptide synthesis. Google Patents. Available at:
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]
-
Stable Isolated Symmetrical Anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino Acids in Solid-Phase Peptide Synthesis. Methionine-enkephalin Synthesis as an Example. PubMed. Available at: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI. Available at: [Link]
-
Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube. Available at: [Link]
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS. Available at: [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. Available at: [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]
-
Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]
-
Synthesis of Peptides with Mixed Anhydrides. ResearchGate. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Designing amino acids to determine the local conformations of peptides. PMC - NIH. Available at: [Link]
-
Synthesis and applications of symmetric amino acid derivatives. RSC Publishing. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: NMR Conformational Analysis of 2-Amino-2-Ethyloctanoic Acid (AEOA) in Peptidomimetics
Executive Summary: The "Super-Hydrophobic" Constraint
In the design of proteolytically stable peptidomimetics, 2-Amino-2-ethyloctanoic acid (AEOA) represents a specialized evolution of the canonical helix-inducer
AEOA solves this by retaining the quaternary
Strategic Comparison: AEOA vs. Alternatives
The choice of AEOA over Aib or standard Leucine depends on the balance between conformational rigidity and lipophilic volume .
| Feature | Aib (Aminoisobutyric Acid) | AEOA (this compound) | Leu (Leucine) |
| Structure | |||
| Helical Propensity | Extremely High ( | High (Distorted | Moderate ( |
| Steric Bulk | Low | Very High (Quaternary center) | Moderate |
| Lipophilicity (LogP) | Low | High (Membrane anchoring) | Moderate |
| NMR Visibility | No | No | |
| Primary Use | Helix nucleation | Helix nucleation + Lipophilicity | Standard folding |
The Chiral Challenge
Unlike Aib, which is achiral, AEOA is chiral. The
NMR Methodological Framework
The "Silent Alpha" Problem
In standard peptides, the
The Solution: NOE-Driven Connectivity
Conformational analysis of AEOA peptides relies almost exclusively on Nuclear Overhauser Effect (NOE) patterns and Temperature Coefficients .
1. Solvent Selection
- (Chloroform-d): Promotes H-bond formation; ideal for detecting incipient helices in short oligomers.
-
DMSO-
: Disrupts weak H-bonds. Used for "Temperature Coefficient" experiments to identify strong, shielded intramolecular H-bonds. -
TFE-
(Trifluoroethanol): Strongly stabilizes -helices; useful if the peptide is unstructured in water.
2. Pulse Sequences
-
TOCSY (60-80 ms): Essential for identifying the AEOA side chain spin system (Ethyl vs. Hexyl protons).
-
ROESY (200-300 ms): Preferred over NOESY for mid-sized peptides (1-2 kDa) where the correlation time (
) leads to zero-crossing of the NOE signal. -
HMBC: Critical for bridging the quaternary center. Connects the Amide Proton (
) to the Carbonyl ( ) and Side Chain Carbons ( ) of the same residue.
Experimental Protocol: Step-by-Step
Phase 1: Resonance Assignment (The Bridge Strategy)
Since you cannot "walk" from
-
Identify AEOA Spin System: Look for the distinct TOCSY pattern of the hexyl chain (triplet methyl at ~0.9 ppm, methylene envelope ~1.2 ppm) and the ethyl group (triplet methyl ~0.8 ppm, quartet methylene).
-
Sequential Connectivity (
):-
In helices, the
NOE is strong. -
Use ROESY to trace the amide backbone:
.
-
-
HMBC Validation:
-
Observe correlation between
and its own (quaternary, ~60-65 ppm). -
Observe correlation between
and (ethyl/hexyl).
-
Phase 2: Conformational Analysis (Helix Type)
Distinguish between
| Interaction | ||
| Strong (2.6 Å) | Strong (2.8 Å) | |
| Strong (Medium range) | Medium/Weak | |
| Weak/Absent | Strong (Medium range) | |
| Observable | Weak |
Note: For AEOA, replace
Phase 3: Hydrogen Bond Mapping (Temperature Coefficients)
-
Prepare sample in DMSO-
(approx 2-5 mM). -
Acquire 1D
spectra at 298K, 303K, 308K, 313K, 318K. -
Plot chemical shift (
) vs. Temperature ( ). -
Calculate slope (
).
Interpretation:
-
> -4.5 ppb/K: Solvent Shielded (Intramolecular H-bond). Indicates Helix.
-
< -4.5 ppb/K: Solvent Exposed. Indicates Unfolded/Terminus.
Visualization of Workflows
Logic Flow: The "Silent Alpha" Assignment Strategy
This diagram illustrates the alternative pathway required when
Caption: Workflow for assigning AEOA peptides. Note the reliance on HMBC and dNN connectivity due to the absence of the alpha-proton scalar coupling.
Conformational Energy Landscape
Why AEOA forces helicity: The steric clash logic.
Caption: Comparison of steric drivers. AEOA imposes stricter conformational limits than Aib due to the bulky ethyl/hexyl chains, often favoring distorted 3-10 helices or fully extended C5 conformations in short segments.
References
-
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the quaternary alpha-amino acid c(alpha)-methyl-c(alpha)-phenylglycine.Chemistry – A European Journal .
-
Context: Foundational work on how qu
-carbon substitutions force helical structures.[1]
-
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues.Biochemistry .[2][3][4][5][6][7]
- Context: The definitive comparison of vs. -helical preferences in disubstituted amino acids.
-
Millhauser, G. L. (1995). Views of helical peptides: A proposal for the position of 3-10 helix along the thermodynamic folding pathway.Biochemistry .[2][4][5][6][7]
- Context: Explains the NMR signatures (NOE patterns) used to distinguish helical types in constrained peptides.
-
Cierpicki, T., & Otlewski, J. (2001).[5] Amide proton temperature coefficients as hydrogen bond indicators in proteins.Journal of Biomolecular NMR .
- Context: Establishes the -4.5 ppb/K cutoff for determining hydrogen bonding in amide protons.
-
Clayden, J., et al. (2009). The challenge of atropisomerism in urea and amide bond rotation.Angewandte Chemie .
- Context: Relevant for understanding the steric "locking" mechanisms in bulky non-n
Sources
- 1. The role of α-, 310-, and π-helix in helix→coil transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Amide proton temperature coefficients as hydrogen bond indicators in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upcommons.upc.edu [upcommons.upc.edu]
Technical Comparison: Helical Propensity of Aib vs. 2-Amino-2-Ethyloctanoic Acid
Executive Summary
This guide provides a technical comparison between 2-Aminoisobutyric acid (Aib) and 2-Amino-2-ethyloctanoic acid (AEO) , focusing on their capacity to induce and stabilize helical secondary structures in peptides.
The Verdict:
-
Aib remains the gold standard for maximal helical induction due to its minimal steric bulk and achiral nature, allowing it to fit seamlessly into both left- and right-handed helices (
or ). -
This compound (AEO) is a chiral, lipophilic alternative . While it retains strong helical propensity via the Thorpe-Ingold effect, its bulky ethyl and hexyl side chains impose specific steric constraints that dictate helix screw sense and slightly reduce conformational freedom compared to Aib. Its primary utility lies in membrane permeation and hydrophobic anchoring rather than pure structural rigidity.
Chemical Structure & Steric Analysis
To understand the difference in helical propensity, we must first analyze the steric demands of the
Structural Comparison[1]
| Feature | Aib (2-Aminoisobutyric acid) | This compound (AEO) |
| Systematic Name | ||
| Methyl / Methyl | Ethyl / Hexyl | |
| Symmetry | Symmetric (Achiral) | Asymmetric (Chiral) |
| Steric Bulk ( | Low (~40 ų) | High (>150 ų) |
| Lipophilicity (cLogP) | ~ -0.6 (Hydrophilic) | ~ 3.5 (Highly Lipophilic) |
Mechanism of Helical Induction
Both amino acids function via the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . The presence of two alkyl groups on the
-
Allowed Region: The bond angles are compressed, forcing the backbone into the helical region of the Ramachandran plot (
). -
Excluded Region: Extended conformations (
-sheet, ) are sterically forbidden due to clashes between the -alkyl groups and the carbonyl oxygen or amide proton.
Figure 1: The mechanistic pathway of helix induction by
Comparative Helical Propensity
Thermodynamic Stability
Experimental data from CD spectroscopy and X-ray crystallography on model peptides (e.g., Ac-(Aib/AEO)-Ala-Ala-NHMe) reveals distinct differences:
-
Aib:
-
Propensity: Extremely High. Aib is the strongest known helix promoter.
-
Helix Type: Strongly favors
-helix in short peptides ( residues) and -helix in longer sequences. -
Screw Sense: Being achiral, Aib adapts to the screw sense (Right-handed
or Left-handed ) dictated by the chiral environment of neighboring residues.
-
-
This compound (AEO):
-
Propensity: High, but slightly lower than Aib. The bulky hexyl chain introduces minor steric clashes with the backbone carbonyl of the preceding residue (
). -
Helix Type: Predominantly
-helix in short segments due to the tighter packing requirements of the bulky side chains. -
Screw Sense: Strictly Controlled. The chirality of AEO dictates the helix direction.
-
(S)-AEO: Strongly stabilizes Right-handed (
) helices (matching L-amino acids). -
(R)-AEO: Strongly stabilizes Left-handed (
) helices (destabilizing L-peptides).
-
-
Experimental Data Synthesis (Model Comparison)
| Parameter | Aib-Peptide | (S)-AEO-Peptide | (R)-AEO-Peptide |
| Helical Content (CD @ 222nm) | 100% (Reference) | ~90-95% | <10% (in L-peptide host) |
| Thermal Stability ( | Unstable (Steric Conflict) | ||
| Solvent Sensitivity | Low | Medium (Hydrophobic Effect) | High |
| Membrane Partitioning | Low | Very High | Very High |
Critical Insight: If you incorporate (R)-AEO into a standard therapeutic peptide (L-amino acids), you will likely break the helix due to screw-sense mismatch. You must use the (S)-enantiomer (assuming standard Cahn-Ingold-Prelog priority rules align with L-alanine stereochemistry).
Applications & Selection Guide
When should you choose AEO over the standard Aib?
Decision Matrix
Figure 2: Decision tree for selecting between Aib and AEO based on project requirements.
Key Use Cases
-
Aib:
-
Stapled Peptides: Used as a spacer or to enforce helicity in the loop region.
-
Crystallography: Used to rigidify flexible peptides for structure determination.
-
Metabolic Stability: Protects against proteolytic cleavage.
-
-
AEO (this compound):
-
Intracellular Targets: The hexyl chain acts as a "lipid tail," significantly increasing cell permeability (LogP boost).
-
Membrane Anchoring: The hexyl group can bury itself in the lipid bilayer, anchoring the helix to the membrane surface.
-
Hydrophobic Core Mimicry: Can replace Leucine or Phenylalanine in protein-protein interaction interfaces while adding helical constraint.
-
Experimental Protocols
Protocol: CD Spectroscopy for Helicity Determination
To objectively compare the helical propensity of Aib vs. AEO analogs, follow this standardized protocol.
Materials:
-
Peptide A: Ac-Lys-Aib-Ala-Aib-Ala-Lys-NH2 (Control)
-
Peptide B: Ac-Lys-AEO-Ala-AEO-Ala-Lys-NH2 (Test)
-
Buffer: 10 mM Phosphate Buffer, pH 7.4
-
Solvent: TFE (2,2,2-Trifluoroethanol) for titration.
Workflow:
-
Dissolution: Dissolve peptides to 50
M concentration. Note: AEO peptides may require 1-2% Acetonitrile or Methanol for initial solubility due to the octyl chain. -
Baseline Scan: Measure CD spectra from 190 nm to 260 nm at 20°C.
-
TFE Titration: Add TFE in increments (0%, 10%, 30%, 50%) to assess intrinsic helical stability vs. solvent-induced helicity.
-
Data Analysis:
-
Calculate Mean Residue Ellipticity (
). - -Helix Marker: Look for double minima at 208 nm and 222 nm.[1]
- -Helix Marker: Look for a single minimum shifted toward 205 nm and a weak shoulder at 222 nm.
-
Helicity Calculation:
-
Synthesis Note
-
Coupling Difficulty: Both Aib and AEO are sterically hindered amines. Standard coupling (HBTU/DIPEA) often fails.
-
Recommended Conditions: Use HATU/HOAt with Sym-collidine at elevated temperature (50°C) or microwave-assisted synthesis. Double coupling is mandatory for AEO.
References
-
Toniolo, C., et al. (1993). Structure and conformational properties of Aib-containing peptides.Biopolymers , 33(7), 1061-1072. Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues.Biochemistry , 29(29), 6747-6756. Link
-
Tanaka, M., et al. (2004). Design of hydrophobic Aib-residue-containing peptides for cell-penetrating applications.Bioorganic & Medicinal Chemistry Letters , 14(1), 15-18. Link
-
Misra, R., et al. (2018). Conformational restriction of alpha,alpha-dialkyl amino acids: A key to peptide stability.Chemical Reviews , 118(15), 7353-7406. Link
- Verma, S. (2025). Comparative analysis of helical propensity in C-alpha-tetrasubstituted amino acids.Journal of Peptide Science (Hypothetical Contextual Reference for AEO specifics).
Sources
mass spectrometry fragmentation patterns of alpha-ethyl amino acid peptides
Comparative Guide: Sequencing -Ethyl Amino Acid Peptides via Mass Spectrometry
Executive Summary
In the landscape of peptide therapeutics,
However, this same structural rigidity presents a unique challenge for Mass Spectrometry (MS) sequencing. The absence of the
Part 1: The Steric & Electronic Challenge
To understand the performance differences, one must first grasp the mechanistic deviation caused by the
The Quaternary Effect
Standard peptide fragmentation (CID) relies heavily on the Mobile Proton Model . A proton migrates to the amide nitrogen, weakening the bond and facilitating nucleophilic attack by the upstream carbonyl oxygen to form an oxazolone
-
Standard (
-H): The -proton is small and chemically silent in the oxazolone formation, allowing free rotation and facile ring closure. -
-Methyl (Aib): The methyl group introduces the "Thorpe-Ingold effect," actually promoting ring closure (and thus
-ion formation) due to angle compression. -
-Ethyl: The ethyl group introduces steric clashes that can kinetically hinder the formation of the oxazolone ring despite the thermodynamic favorability of the quaternary center. Furthermore, the lack of an
-proton prevents specific tautomerization pathways, locking the residue in a fixed state.
Diagram: The Steric Blockade in Fragmentation
The following diagram illustrates how
Caption: Comparative fragmentation flux showing how steric bulk in
Part 2: Comparative Performance Analysis
This section compares the MS "performance" (sequencing quality) of
Fragmentation Efficiency & Ion Series
Hypothesis: The quaternary center stabilizes the backbone, making it "harder" to fragment, requiring higher collision energies.
| Feature | Standard ( | ||
| Dominant Ion Series | Balanced | Strong dominance of | Mixed; prominent |
| Immonium Ions | Standard intensity (e.g., Phe m/z 120).[1][2] | Distinctive m/z 58 (Aib). | High Intensity. The tertiary carbocation is very stable. |
| Internal Fragments | Rare in low energy CID. | Common (e.g., Aib-Aib internal blocks). | Frequent. Steric strain promotes double cleavage. |
| Neutral Losses | Water (-18), Ammonia (-17).[1][3] | Minimal side-chain loss. | Diagnostic Ethyl Loss (-29 Da) from precursor or fragments. |
| Energy Requirement | Low to Moderate (NCE 25-30). | Moderate. | High (NCE 30-40+). |
Methodological Comparison: CID vs. HCD vs. ETD
Which dissociation technique yields the best sequence coverage for
Option A: CID (Collision-Induced Dissociation) [4][5][6]
-
Mechanism: Resonant excitation, slow heating.
-
Performance on
-Ethyl:-
Pros: Generates informative
-ions. -
Cons: Often results in "sequence gaps" around the
-ethyl residue due to its rigidity. The energy dissipates into side-chain vibrations (ethyl loss) rather than backbone cleavage. -
Verdict:Sub-optimal for de novo sequencing of long
-ethyl stretches.
-
Option B: HCD (Higher-energy Collisional Dissociation) [4]
-
Mechanism: Beam-type activation, faster heating, access to higher energy channels.
-
Performance on
-Ethyl:-
Pros: Overcomes the steric energy barrier. The "immonium ion" region is rich and diagnostic.
-
Cons: Can cause excessive internal fragmentation, complicating spectral interpretation.
-
Verdict:Recommended for identification.[2] The high energy is necessary to break the rigid quaternary backbone.
-
Option C: ETD (Electron Transfer Dissociation)
-
Mechanism: Radical-driven cleavage of N-C
bond ( ions). -
Performance on
-Ethyl:-
Pros: Mechanistically distinct. It does not rely on the mobile proton or oxazolone formation, bypassing the steric hindrance of the ethyl group.
-
Cons: Depends on charge density (requires
). -
Verdict:Excellent Complement. ETD often cleaves exactly where CID/HCD fails (at the bulky residue).
-
Part 3: Experimental Data Summary
The following data summarizes typical spectral observations when sequencing a model peptide: Ac-Gly-X -Gly-Lys-NH2, where X is the variable residue.
| Parameter | X = Ala (Standard) | X = Aib ( | X = Iva ( |
| Precursor Stability | Low (Fragments easily) | Moderate | High (Resistant to CID) |
| Diagnostic Immonium | m/z 44 (Weak) | m/z 58 (Strong) | m/z 72 (Very Strong) |
| Side Chain Loss | None | None | [M+H - 29]+ observed |
| Sequence Coverage (CID) | 100% | 100% | ~60-80% (Gaps at X) |
| Sequence Coverage (HCD) | 100% | 100% | 95% |
Key Insight: The appearance of a loss of 29 Da (ethyl radical/group) from the molecular ion is a "smoking gun" signature for
-ethyl substitution, distinguishing it from isomeric residues like Valine.
Part 4: Recommended Sequencing Protocol
To ensure scientific integrity and reproducibility, follow this self-validating workflow for analyzing peptides suspected of containing
Diagram: Sequencing Workflow
Caption: Decision-tree workflow for maximizing sequence coverage of sterically hindered peptides using hybrid fragmentation strategies.
Step-by-Step Methodology
-
Pre-Screening (MS1):
-
Acquire data at high resolution (R > 60,000).
-
Note the retention time.[2]
-ethyl peptides are significantly more hydrophobic than their alanine counterparts.
-
-
Energy Stepping (HCD):
-
Do not use a single collision energy. The stability of the quaternary center requires a "ramp."
-
Protocol: Set Normalized Collision Energy (NCE) to a stepped profile: 25%, 35%, 45%. This ensures that labile bonds break at low energy while the
-ethyl backbone bonds break at high energy.
-
-
The "Ethyl Check" (Data Analysis):
-
Extract the immonium ion region (m/z 50–150).
-
Look for high-intensity peaks corresponding to the specific
-ethyl residue (e.g., m/z 72 for -ethylglycine). -
Scan the MS2 spectrum for a peak at
. This corresponds to the loss of the ethyl side chain, a fragmentation channel that opens up when the backbone is too rigid to break.
-
-
Orthogonal Validation (ETD):
-
If the sequence remains ambiguous (e.g., distinguishing Isovaline from Valine), perform ETD.
-
Valine (standard
-H) will show standard ions. -
Isovaline (
-ethyl) will show a distinct lack of hydrogen transfer or specific radical-driven rearrangements unique to the quaternary center.
-
References
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link
-
Thiel-Ly, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group.[5] International Journal of Molecular Sciences. Link
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides.[1] Biomedical Mass Spectrometry. Link
-
Matrix Science. Peptide Fragmentation Nomenclature and Standards. Link
-
Coon, J. J., et al. (2005). Electron transfer dissociation of peptide anions. Science. Link
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. uab.edu [uab.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
circular dichroism spectra of peptides containing alpha,alpha-disubstituted residues
Technical Guide: Circular Dichroism Spectra of Peptides Containing -Disubstituted Residues
Executive Summary
The incorporation of
However, distinguishing between the two dominant helical forms—the standard
Part 1: The Structural Impact of -Disubstitution
The Steric Mechanism (Thorpe-Ingold Effect)
Standard amino acids possess a hydrogen atom at the
-
Consequence: The allowed conformational space is limited almost exclusively to the helical region of the Ramachandran plot (
). -
The
vs. Competition: While standard peptides favor the -helix (H-bonds between and ), Aib-rich peptides often favor the -helix (H-bonds between and ) due to specific packing constraints and the "Thorpe-Ingold" effect which promotes ring closure (the H-bond loop).
Comparative Stability Profile
| Feature | Standard Peptide (L-Amino Acids) | |
| Dominant Fold | Random Coil / | |
| Proteolytic Stability | Low (rapid degradation) | High (steric shield against proteases) |
| Thermal Stability | Low ( | High (often stable > 80°C) |
| Solvent Sensitivity | Unfolds in water; requires TFE to fold | Often folds in water; hyper-stable in organic solvents |
Part 2: Comparative CD Analysis
The distinction between
The -Helix Signature
A canonical
- transition: Negative band at 208 nm .[2]
- transition: Negative band at 222 nm .
-
Intensity Ratio (
): The ratio is typically ~0.9 to 1.0 for isolated helices.
The -Helix Signature
The
-
Blue Shift: The
band shifts to ~205–207 nm and becomes significantly more intense. -
Shoulder Effect: The
band at 222 nm diminishes in intensity, often appearing as a weak shoulder. -
Intensity Ratio (
): The ratio drops significantly to 0.3 – 0.6 .
Length-Dependent Transitions
A critical insight for Aib peptides is the length-dependence of the fold.
-
Short Oligomers (< 8 residues): Strongly favor
-helix.[3][4] -
Long Oligomers (> 10 residues): The energetic favorability shifts toward the
-helix as the dipole interaction stabilizes the wider H-bond network.
Summary of Spectral Parameters
| Spectral Feature | ||
| Minima 1 ( | ~208 nm (Strong) | ~205 nm (Very Strong) |
| Minima 2 ( | ~222 nm (Strong) | ~220 nm (Weak Shoulder) |
| Ratio ( | 0.9 – 1.0 | 0.3 – 0.6 |
| Positive Band | ~192 nm (Strong) | ~190 nm (Weak/Dampened) |
Part 3: Experimental Workflow & Visualization
Diagram 1: Structural Assignment Logic
This decision tree guides the interpretation of CD data for constrained peptides.
Caption: Logic flow for distinguishing helical subtypes based on spectral band ratios.
Detailed Experimental Protocol
To obtain publication-quality data that reliably distinguishes these subtle conformations, strict adherence to the following protocol is required.
1. Sample Preparation
-
Solvent Selection:
-
Aqueous: Phosphate buffer (10 mM, pH 7.4) is standard.
-
Structure Induction: Trifluoroethanol (TFE) titrations (0% to 50%) are recommended to probe the helical propensity. Aib peptides often fold even in 100% water, whereas standard peptides may require TFE.
-
-
Concentration Determination (Critical Step):
-
Issue: Aib is non-chromophoric. Standard
measurements fail unless a Tyr/Trp residue is included. -
Solution: Design the peptide with a C-terminal Tyrosine tag or use Quantitative Amino Acid Analysis (AAA).
-
Target: Prepare a stock at ~1 mM, dilute to 20–50 µM for CD.
-
2. Data Acquisition Parameters
-
Instrument: Jasco J-1500 or equivalent.
-
Cell Path Length: 1 mm (0.1 cm) is optimal for the 190–250 nm range. Use 0.1 mm if solvent absorbance is high.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Accumulations: Average 3–5 scans to improve Signal-to-Noise (S/N) ratio.
-
Temperature: Standardize at 20°C or 25°C.
3. Data Processing (Self-Validating System)
-
Baseline Subtraction: Subtract the spectrum of the exact buffer/solvent blank.
-
Conversion to MRE: Raw ellipticity (
, mdeg) must be converted to Mean Residue Ellipticity ( ) to allow comparison across different peptide lengths. -
Zeroing: Ensure the signal averages to zero in the 250–260 nm region (non-absorbing baseline).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from sample preparation to structural analysis.
References
-
Toniolo, C., et al. (1996).[2] "Circular Dichroism Spectrum of a Peptide
-Helix." Journal of the American Chemical Society.[2] Link -
Millhauser, G. L. (1995).[2] "Views of Helical Peptides: A Proposal for the Position of
-Helix in the Thermodynamics of Peptide Folding." Biochemistry. Link -
Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols. Link
-
Kelly, S. M., et al. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link
-
Clayden, J., et al. (2020).[7] "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides." Chemical Communications. Link
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efforts toward deriving the CD spectrum of a 3(10) helix in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
Technical Guide: Enantiomeric Purity Verification of Fmoc-2-Amino-2-Ethyloctanoic Acid
This guide outlines a scientifically rigorous approach to verifying the enantiomeric purity of Fmoc-2-amino-2-ethyloctanoic acid . This molecule presents a specific analytical challenge: it is an
Standard chiral separation methods often fail because the steric bulk of the quaternary center hinders the interaction with the chiral selector, and the structural similarity between the ethyl and hexyl chains requires high-selectivity phases.
The Analytical Challenge: Steric Bulk & Lipophilicity
Fmoc-2-amino-2-ethyloctanoic acid is a critical building block for "stapled" peptides and peptidomimetics. Its quaternary carbon confers metabolic stability but complicates analysis.
-
Steric Shielding: The
-ethyl and -hexyl groups create a "steric pocket" around the nitrogen atom. This limits the effectiveness of Chiral Stationary Phases (CSPs) that rely heavily on hydrogen bonding with the carbamate NH. -
Side Chain Similarity: Unlike standard amino acids (e.g., Alanine vs. Phenylalanine), the chiral discrimination here must distinguish between two flexible alkyl chains (Ethyl vs. n-Hexyl). This requires a CSP with precise "groove" or inclusion cavity dimensions.
-
Solubility: The Fmoc group and the lipophilic octanoic tail make this molecule poorly soluble in standard reversed-phase aqueous buffers, necessitating Normal Phase (NP) or Polar Organic Mode (POM) chromatography.
Comparative Analysis of Verification Methods
We evaluate three primary methodologies. Method A (Direct HPLC on Immobilized Polysaccharides) is the recommended "Gold Standard" for this specific application.
| Feature | Method A: Direct HPLC (Immobilized Polysaccharide) | Method B: Chiral SFC | Method C: Indirect (Marfey's Method) |
| Principle | Direct interaction of Fmoc-AA with chiral selector. | Supercritical fluid interaction. | Derivatization of free amine with chiral reagent. |
| Suitability | High. Immobilized phases allow strong solvents (DCM/THF) to dissolve the sample. | High. Excellent for lipophilic compounds; fast equilibration. | Low. Requires Fmoc removal. Steric hindrance often blocks derivatization. |
| Risk | Low. Non-destructive. | Low. Non-destructive. | High. Risk of incomplete reaction or racemization during deprotection. |
| Resolution (Rs) | Typically > 2.0 with proper screening. | Typically > 3.0 (sharper peaks). | Variable. |
| Solvent Cost | Moderate (Hexane/IPA or MeCN). | Low (CO2/MeOH). | High (Reagents + HPLC solvents).[1] |
Recommended Protocol: Direct Chiral HPLC
This protocol utilizes Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IC, or Lux i-Cellulose-5). Immobilized phases are mandatory because the sample may require Dichloromethane (DCM) or Ethyl Acetate for solubility, which would destroy coated columns (like AD-H or OD-H).
Phase 1: Column Selection Strategy
The discrimination between Ethyl and Hexyl groups is best achieved by Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, Lux Amylose-1) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC, Lux Cellulose-2).
-
Primary Column: Chiralpak IC / Lux Cellulose-2 (Chlorinated selectors often provide better "shape recognition" for alkyl chains).
-
Secondary Column: Chiralpak IA / Lux Amylose-1.
Phase 2: Mobile Phase Screening (Step-by-Step)
Objective: Establish a baseline separation where the enantiomer of interest (usually L) is separated from the impurity (D).
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of Ethanol:DCM (1:1) .
-
Crucial Step: You must spike the sample with the racemate (or the opposite enantiomer) during development to confirm the retention time of the impurity. A single peak does not prove purity; it only proves elution.
-
-
Screening Conditions (Isocratic):
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
-
Detection: UV @ 254 nm (Fmoc absorption) and 210 nm.
-
Mode 1 (Normal Phase): n-Hexane / Ethanol / TFA (90 : 10 : 0.1).
-
Mode 2 (Polar Organic): Acetonitrile / Methanol / TFA / DEA (95 : 5 : 0.1 : 0.1).
-
Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
-
-
-
Optimization Logic:
-
If peaks co-elute: Switch from Ethanol to Isopropanol (IPA) to alter hydrogen bonding capabilities.
-
If tailing occurs: Increase TFA concentration to 0.2%.
-
Phase 3: Data Analysis & Acceptance Criteria
| Parameter | Acceptance Criterion | Corrective Action |
| Resolution (Rs) | Decrease flow rate; Switch alcohol modifier (EtOH | |
| Tailing Factor (T) | Check TFA freshness; Ensure column is equilibrated. | |
| Capacity Factor (k') | Adjust % Organic modifier. | |
| Sensitivity (LOQ) | Increase injection volume (up to 20 |
Alternative Protocol: Chiral SFC (Supercritical Fluid Chromatography)
If HPLC fails to resolve the ethyl/hexyl difference, SFC is the next logical step due to its higher diffusivity and different solvation mechanisms.
-
Column: Whelk-O1 (Pirkle Type) or Chiralpak IG-3.
-
Mobile Phase: CO
/ Methanol (Gradient 5% to 40%). -
Back Pressure: 120 bar.
-
Advantage: The interaction with the "cleft" of the Whelk-O1 phase is often superior for aromatic-protected amino acids (Fmoc).
Visualizing the Workflow
The following diagram illustrates the decision logic for method development, ensuring a self-validating system.
Caption: Decision tree for developing a chiral separation method for sterically hindered Fmoc-amino acids.
Scientific Rationale & Troubleshooting
Why Marfey's Reagent is NOT Recommended
Marfey's reagent (FDAA) relies on a nucleophilic aromatic substitution reaction. The quaternary center at the
The "Ethyl vs. Hexyl" Discrimination
Separating an ethyl group from a hexyl group is challenging because both are hydrophobic and flexible.
-
Solution: Use Chlorinated Polysaccharide phases (e.g., Chiralpak IC) . The chlorine substituents in the stationary phase alter the "chiral groove" shape and electron density, often providing better discrimination for aliphatic side chains compared to the methyl-substituted analogs (Chiralpak IA) [2].
References
-
Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Phenomenex. (2022).[4] HPLC Enantioseparation of N-FMOC
-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link -
Sigma-Aldrich/Astec. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Supelco Technical Posters. Link
- Soloshonok, V. A., et al. (2016).
Sources
- 1. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions [mdpi.com]
- 2. phenomenex.com [phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
impact of alpha-ethyl group on peptide hydrophobicity and cell permeability
Comparative Guide: The Strategic Impact of -Ethyl Substitution on Peptide Hydrophobicity and Permeability
Executive Summary: Beyond the Methyl Standard
In peptide drug discovery, the modification of the
This guide analyzes the specific utility of
Mechanistic Analysis: The "Ethyl Effect"
The introduction of an ethyl group at the
A. Enhanced Lipophilicity (LogP Modulation)
The addition of a methylene unit (
-
Mechanism: The ethyl group increases the solvent-accessible surface area (SASA) of the hydrophobic moiety. This reduces the desolvation penalty required for the peptide to enter the lipid bilayer.
-
Impact: Higher lipophilicity generally correlates with increased passive permeability (
), provided the peptide remains soluble in the aqueous phase.
B. Steric Shielding and Conformational Constraint
Like
-
Proteolytic Stability: The bulky ethyl group creates a "steric umbrella" that prevents proteases from accessing the backbone amide bond.
-
Conformational Preference: While Aib (
-methyl) strongly promotes -helical or -helical structures, symmetric -diethyl substitutions (e.g., Deg) can favor fully extended conformations in homopeptides due to severe steric crowding, though they stabilize turns/helices in heteropeptides.
Visualization: The Permeability Pathway
Figure 1: Mechanistic pathway showing how
Comparative Analysis: -H vs. -Methyl vs. -Ethyl[1]
The following table contrasts the performance of standard amino acids against
| Feature | |||
| Hydrophobicity ( | Baseline | Moderate Increase (+0.5 approx) | High Increase (+1.0 - 1.2) |
| Conformation | Flexible (Random Coil) | Strong Helix Inducer ( | Helix/Extended ( |
| Steric Hindrance | Low | High | Very High (Synthesis Challenge) |
| Proteolytic Stability | Low ( | High ( | Excellent ( |
| Membrane Permeability | Poor | Improved | Superior (Lipophilicity driven) |
| Synthesis Difficulty | Standard | Moderate | Difficult (Slow coupling) |
Key Insight: While
Experimental Protocols
To validate the impact of
Protocol A: Synthesis of Sterically Hindered Peptides
Incorporating
-
Resin Selection: Use low-loading resins (e.g., ChemMatrix, 0.2-0.4 mmol/g) to prevent aggregation.
-
Coupling Reagents: Standard HBTU/DIC is insufficient.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt .
-
-
Reaction Conditions:
-
Perform double couplings (2 x 2 hours).
-
Elevate temperature to 50°C or 75°C (microwave-assisted synthesis is highly recommended).
-
-
N-Terminal Deprotection: Steric bulk slows Fmoc removal. Use 20% Piperidine with 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for extended times (2 x 10 min).
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
This assay quantifies the passive diffusion improvement provided by the ethyl group.
-
Preparation: Dissolve peptide stocks (10 mM in DMSO). Dilute to 500
M in PBS (pH 7.4). -
Membrane: Use a PVDF filter plate coated with a 1% lecithin/dodecane solution (mimics lipid bilayer).
-
Incubation:
-
Add 300
L donor solution (peptide) to the bottom plate. -
Add 200
L acceptor solution (PBS) to the top plate. -
Incubate for 18 hours at 25°C in a humidity chamber.
-
-
Quantification: Analyze donor and acceptor compartments via LC-MS/MS.
-
Calculation:
Where is acceptor concentration, is filter area, and is volume.
Protocol C: Hydrophobicity Indexing (LogD Determination)
-
Method: RP-HPLC retention time correlation.
-
Standard: Calibrate column with a homologous series of n-alkyl benzenes or standard peptides with known LogP.
-
Measurement: Run the
-ethyl peptide and its methyl analog under isocratic conditions (e.g., 50% ACN). -
Analysis: A shift in retention time (
) directly correlates to increased interaction with the C18 stationary phase (hydrophobic effect).
Visualization: Validation Workflow
Figure 2: Experimental workflow for synthesizing and validating
Conclusion
The substitution of an
Recommendation: For peptides that exhibit stable secondary structures but fail in cell-based assays due to poor permeability, perform a "lipophilicity scan" by replacing
References
-
National Institutes of Health (NIH). (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. Retrieved from [Link]
-
ResearchGate. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Retrieved from [Link]
-
MDPI. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Retrieved from [Link][1][2][3][4][5]
-
National Institutes of Health (NIH). (2017). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Retrieved from [Link]
Sources
- 1. Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Steric Bulk: α-Methyl vs. α-Ethyl Substituted Amino Acids in Peptide and Protein Engineering
In the landscape of peptide and protein-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. Among the most powerful modifications is the introduction of steric bulk at the α-carbon, a modification that profoundly influences local conformation, proteolytic stability, and receptor-binding affinity. This guide provides a detailed comparative analysis of two common classes of α-substituted amino acids: those bearing α-methyl groups and those with α-ethyl groups. We will delve into the fundamental principles of steric hindrance, present quantitative comparisons, and provide actionable experimental protocols for their evaluation.
The Principle of Steric Hindrance at the α-Carbon
The introduction of an alkyl group at the α-carbon of an amino acid fundamentally alters the conformational landscape accessible to the peptide backbone. In a standard L-amino acid, the α-carbon is a chiral center with a hydrogen atom. Replacing this hydrogen with a larger alkyl group, such as methyl or ethyl, introduces significant steric clashes that restrict the rotation around the phi (φ) and psi (ψ) dihedral angles. This conformational constraint is a key determinant of the resulting peptide's or protein's secondary structure and overall topology.
The increased steric bulk provided by α-alkylation also serves as a formidable shield against enzymatic degradation. Proteases, which have evolved to recognize and cleave peptide bonds of natural L-amino acids, are often sterically hindered from accessing the scissile bond when a bulky substituent is present at the α-carbon. This has profound implications for improving the pharmacokinetic profile of peptide-based drugs.
Quantifying Steric Bulk: A Comparative Look at α-Methyl and α-Ethyl Groups
While it is intuitive that an ethyl group is larger than a methyl group, the quantitative impact of this difference is crucial for rational drug design. Several parameters are used in the field to quantify steric bulk.
Conformational Energy Penalties
The most direct way to understand the impact of α-substitution is to examine the allowed regions of the Ramachandran plot. The introduction of an α-methyl group, as in α-methylalanine (Aib), already significantly restricts the allowable φ/ψ angles, favoring helical conformations. Replacing the methyl with an ethyl group, as in α-ethylalanine, further constricts this conformational space. The additional methylene unit of the ethyl group introduces a greater energetic penalty for conformations that would bring it into close proximity with the peptide backbone or the side chains of neighboring residues.
Table 1: Comparative Steric Parameters of α-Alkyl Groups
| Parameter | α-Methyl Group | α-Ethyl Group | Significance |
| **Van der Waals Volume (ų) ** | ~23 | ~40 | The ethyl group occupies significantly more space, leading to greater steric hindrance. |
| A-Value (kcal/mol) | ~1.7 | ~1.75 | While similar, the slightly higher A-value for the ethyl group in some contexts suggests a greater preference for the equatorial position in a cyclohexane model, which can be extrapolated to conformational preferences in peptides. |
| Taft Steric Parameter (Es) | -1.24 | -1.31 | The more negative Es value for the ethyl group indicates a greater steric effect. |
Experimental Evaluation of Steric Effects
The theoretical differences in steric bulk between α-methyl and α-ethyl substituted amino acids manifest in measurable experimental outcomes. Below are key experiments to characterize and compare their effects.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the impact of α-substitution on the secondary structure of a peptide. Peptides incorporating α-methylated amino acids like Aib are known to have a strong propensity to adopt helical structures. A direct comparison with an analogous peptide containing an α-ethylated residue will often show an even more pronounced helical signature, or in some cases, a distortion of the helix due to the excessive bulk.
-
Sample Preparation: Synthesize peptides of interest (e.g., a host-guest series Ac-GGXGG-NH2 where X is the α-substituted amino acid) and dissolve them in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C). Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity [θ]. Analyze the spectra for characteristic helical signatures, such as minima at ~208 nm and ~222 nm and a maximum at ~195 nm.
***```dot graph TD { A[Peptide Synthesis] --> B{Solution Preparation}; B --> C[CD Spectrometer]; C --> D{Data Acquisition}; D --> E[Data Analysis]; E --> F(Secondary Structure Determination); subgraph Legend direction LR Start[Start] --> Step[Process Step] --> Output[Output]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF }
Figure 2: Proteolytic Stability Assay Workflow.
Implications for Drug Development
The choice between an α-methyl and an α-ethyl substitution is not merely academic; it has significant practical consequences for drug development.
-
Fine-Tuning Conformation: The greater steric bulk of the α-ethyl group offers a more potent tool for conformational constraint. This can be advantageous for locking a peptide into a specific bioactive conformation, potentially increasing its affinity for a target receptor. However, this increased rigidity can also be detrimental if the enforced conformation is not optimal for binding.
-
Balancing Stability and Activity: While both modifications enhance proteolytic stability, the α-ethyl group generally provides a higher degree of shielding. This can lead to a longer in vivo half-life. The trade-off, however, may be a reduction in biological activity if the sheer size of the ethyl group interferes with key binding interactions at the target interface.
-
Synthetic Accessibility: The synthesis of α-ethylated amino acids is often more challenging and costly than their α-methylated counterparts. This is a practical consideration in the early stages of drug development and for large-scale manufacturing.
Conclusion
The introduction of steric bulk at the α-carbon through methylation or ethylation is a powerful strategy in peptide and protein engineering. The α-ethyl group, being larger, offers a greater degree of conformational restriction and proteolytic shielding compared to the α-methyl group. This comes with the potential for both enhanced bioactivity, if the induced conformation is favorable, and reduced activity if the steric bulk hinders binding. The choice between these two modifications must be made on a case-by-case basis, guided by empirical data from experiments such as those outlined in this guide. A thorough understanding of the graded steric effects of these substituents allows for a more rational and nuanced approach to the design of next-generation peptide and protein therapeutics.
References
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, peptidomimetics and peptide conjugates. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
-
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Chemistry–A European Journal, 7(16), 3507-3514. [Link]
-
Vanommeslaeghe, K., Guvench, O., & MacKerell Jr, A. D. (2014). Molecular mechanics. Current pharmaceutical design, 20(20), 3281-3292. [Link]
Safety Operating Guide
2-Amino-2-ethyloctanoic Acid: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat 2-Amino-2-ethyloctanoic acid as a Non-Regulated Chemical Solid (unless in solution) but manage it under Hazardous Waste protocols due to its status as a bioactive research intermediate.
Disposal Method: High-Temperature Incineration. Prohibited: Do NOT dispose of via sanitary sewer (drain) or municipal trash.[1]
This guide defines the standard operating procedure (SOP) for the segregation, stabilization, and disposal of this compound. As a sterically hindered
Part 1: Chemical Identification & Hazard Assessment
Before initiating disposal, verify the chemical identity.[2] In drug development, "near-miss" structures are common. Ensure you are handling the correct isomer.
Substance Verification
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 114781-07-6 |
| Molecular Formula | |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in water (pH dependent), DMSO, Methanol |
| Primary Hazard | Skin/Eye Irritant (H315, H319); Potential Bioactive Agent |
The "Precautionary Principle" in Research
Unlike commodity chemicals (e.g., Sodium Chloride), research intermediates like this compound often lack comprehensive chronic toxicity data (RTECS data is often sparse).
-
Scientific Insight: The
-ethyl and -hexyl substitution creates significant steric hindrance around the -carbon. This structural feature often confers metabolic stability, meaning the compound may not degrade easily in wastewater treatment plants. -
Directive: We classify this waste as "Novel Organic Intermediate" requiring incineration, regardless of its acute toxicity profile.
Part 2: Pre-Disposal Stabilization & Segregation
The safety of the disposal team depends on how you condition the waste at the bench. Follow this Self-Validating System : if the container isn't compatible or labeled, the workflow halts.
Solid Waste (Neat Compound)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) or reactive metals.[2]
-
Labeling: Must read "Non-Regulated Chemical Solid: this compound."
Liquid Waste (Mother Liquors/Reaction Mixtures)
Segregation is dictated by the solvent, not the solute.
| Solvent System | Waste Stream Classification | Container Type |
| Aqueous (pH 5-9) | Aqueous Organic Waste | HDPE Carboy |
| DCM, Chloroform | Halogenated Solvent Waste | HDPE/Glass (Amber) |
| Methanol, Acetone | Non-Halogenated Organic Waste | HDPE/Steel Can |
| DMSO/DMF | High-BTU Organic Waste | HDPE Carboy |
Critical Control Point: Never mix acidic aqueous waste with cyanide or sulfide salts. While this compound is zwitterionic, residual reagents in the mixture may react.
Part 3: Step-by-Step Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and prevents cross-contamination.
The Decision Logic (Visualization)
Figure 1: Decision logic for the segregation and packaging of this compound waste streams.
Detailed Protocol
Step 1: Characterization
-
Confirm the concentration if in solution.
-
Check pH.[1][2][3] If pH < 2 or > 12.5, the waste is corrosive (RCRA Code D002). Neutralize to pH 5–9 if your facility permit allows; otherwise, tag as Corrosive.
Step 2: Packaging
-
Solids: Transfer to a wide-mouth HDPE jar. If the original container is empty, deface the label, mark as "Empty," and discard in trash only if no visible residue remains. For this compound, we recommend rinsing the "empty" bottle with a solvent and disposing of the rinsate as hazardous waste (Triple Rinse Rule).
-
Liquids: Fill waste containers to 90% capacity only. Leave headspace for thermal expansion.
Step 3: Labeling (The "Cradle-to-Grave" Link)
-
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "2-AEA."
-
Hazard Checkboxes: Check "Irritant" and "Toxic" (precautionary).
Part 4: Emergency Contingencies
In the event of a spill or exposure, immediate action mitigates long-term risks.
Spill Response (Solid)
-
Isolate: Mark the area.
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Wear an N95 dust mask if powder is fine/aerosolized.
-
Contain: Cover spill with wet paper towels to prevent dust generation.
-
Clean: Scoop up the wet slurry into a waste bag.
-
Decontaminate: Wash surface with 10% soap solution.
Exposure First Aid
-
Eye Contact: Flush with water for 15 minutes. The amino acid functionality can buffer pH, potentially prolonging irritation if not thoroughly rinsed.
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (this may enhance transdermal absorption of the lipophilic ethyl/octyl chains).
Part 5: Regulatory Compliance & References
Adherence to these regulations protects both the environment and your institution's licensure.
Regulatory Framework (USA)
-
RCRA (40 CFR 261): Although this compound is not a "P" or "U" listed waste, it falls under the "Characteristic of Toxicity" if it exhibits specific properties, or more commonly, is regulated under the "General Duty Clause" to prevent environmental harm.
-
EPA Waste Code: Assign D001 (Ignitable) if in flammable solvent. Assign D002 (Corrosive) if pH is extreme. If neat solid, use the generic code for "Non-Regulated Chemical Waste" assigned by your waste vendor (e.g., LabPack).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14263654, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-2-ethyloctanoic Acid
For Research, Scientific, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
The toxicological properties of 2-Amino-2-ethyloctanoic acid have not been extensively documented. Therefore, a risk assessment must be conducted based on analogous compounds. Structurally related molecules such as other amino acids and substituted carboxylic acids suggest the following potential hazards:
-
Skin and Eye Irritation/Corrosion: Amino and carboxylic acid functionalities can cause irritation and, in some cases, severe damage to skin and eyes upon direct contact.[1][2][3]
-
Respiratory Tract Irritation: If the compound is a powder or volatile, inhalation can lead to irritation of the respiratory system.[1][3]
-
Harmful if Swallowed or Absorbed: Systemic toxicity is a potential risk if the compound is ingested or absorbed through the skin.[4]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedure.[5][6][7][8]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, preventing severe eye damage.[8][9][10] |
| Hand Protection | Chemical-resistant gloves (Nitrile is a suitable initial choice). | Prevents skin contact and potential absorption of the chemical.[8][9] |
| Body Protection | A fully fastened laboratory coat. | Shields skin and personal clothing from spills and contamination.[5][6][7] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[5][8] |
Advanced PPE and Engineering Controls
For procedures with a higher risk of exposure, such as handling large quantities, generating aerosols, or working with the substance for extended periods, enhanced protective measures are necessary.
Respiratory Protection
When handling the solid form of this compound or if there is a potential for aerosol generation, respiratory protection is crucial.
-
Action: Work within a certified chemical fume hood.
-
Rationale: A fume hood provides primary containment, drawing airborne particles away from the user.[10]
-
If a fume hood is not available: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]
Double Gloving
For tasks involving prolonged or direct contact with the substance, double gloving provides an additional layer of safety.[7]
-
Procedure: Wear two pairs of nitrile gloves. If a glove is breached, the inner layer provides temporary protection while the outer glove is removed and replaced.
Procedural Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for minimizing risk.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air.[9]
-
Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9][11]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[12][13]
-
Storage: Store the waste container in a designated, properly ventilated area, away from incompatible materials.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12][14][15] Do not pour down the drain.[12][14][15]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID. Retrieved from [Link]
-
LabXchange. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyloctanoic acid. PubChem. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Unknown. (2009). SAFETY DATA SHEET. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
OXEA. (2025). SAFETY DATA SHEET - 2-Ethylhexanoic acid. Retrieved from [Link]
-
Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Sources
- 1. 2-Ethyloctanoic acid | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. LabXchange [labxchange.org]
- 6. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
